1-tert-butyl-4-ethynyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-tert-butyl-4-ethynylpyrazole |
InChI |
InChI=1S/C9H12N2/c1-5-8-6-10-11(7-8)9(2,3)4/h1,6-7H,2-4H3 |
InChI Key |
QCTGKFSDKRJWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C#C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl-4-ethynyl-1H-pyrazole
Abstract
This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway for 1-tert-butyl-4-ethynyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is strategically designed in three core stages: the iodination of 1H-pyrazole, the subsequent N-alkylation with a tert-butyl group, and the final palladium-catalyzed Sonogashira cross-coupling with a protected alkyne followed by deprotection. This document elucidates the chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into potential challenges and optimization strategies. The methodologies described herein are curated from established literature to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Ethynyl-Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing molecules that interact with a wide range of biological targets. The incorporation of an ethynyl group at the C4 position further enhances the utility of the pyrazole scaffold, providing a versatile handle for subsequent chemical modifications through reactions like "click" chemistry (cycloadditions), further cross-coupling reactions, or hydration to form carbonyl compounds. The 1-tert-butyl substituent provides steric bulk and modulates the electronic properties and solubility of the molecule, which can be crucial for optimizing pharmacokinetic profiles in drug candidates.
This guide presents a rational and validated synthetic approach, breaking down the process into manageable, high-yielding steps. The chosen pathway prioritizes commercially available starting materials and utilizes well-understood, reliable chemical transformations.
Strategic Overview: A Retrosynthetic Approach
The synthetic strategy is best understood by disconnecting the target molecule into readily available precursors. The primary disconnections are made at the C-C triple bond and the N-C bond of the tert-butyl group.
Caption: Retrosynthetic analysis of 1-tert-butyl-4-ethynyl-1H-pyrazole.
This analysis leads to a three-stage forward synthesis:
-
Stage 1: Synthesis of 4-Iodo-1H-pyrazole. Halogenation of the pyrazole core.
-
Stage 2: Synthesis of 1-tert-Butyl-4-iodo-1H-pyrazole. Introduction of the sterically demanding tert-butyl group.
-
Stage 3: Sonogashira Coupling and Deprotection. Formation of the carbon-carbon triple bond to yield the final product.
Stage 1: Synthesis of the Core Scaffold: 4-Iodo-1H-pyrazole
The direct iodination of the pyrazole ring at the C4 position is a well-established and efficient process. The C4 position is susceptible to electrophilic substitution. While various iodinating agents can be employed, a common and effective method involves the use of N-iodosuccinimide (NIS) in an acidic medium or molecular iodine in the presence of an oxidizing agent.[2][3]
Expert Insight: Choice of Iodinating System
Using N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) is often preferred for its high reactivity and cleaner reaction profiles, especially with pyrazoles that may be less reactive.[2] Another reliable method is the in-situ generation of a more potent iodinating species from an iodide salt (like NaI or KI) with an oxidant such as potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂).[2][3]
Experimental Protocol: Iodination of 1H-Pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.5 eq).
-
Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure 4-iodo-1H-pyrazole.
Stage 2: N-tert-Butylation of 4-Iodo-1H-pyrazole
The introduction of a sterically hindered tert-butyl group onto the pyrazole nitrogen presents a significant synthetic challenge. Standard N-alkylation methods with tert-butyl halides are generally ineffective due to competing elimination reactions (E2). A more sophisticated approach is required. The use of tert-butyl 2,2,2-trichloroacetimidate under acidic catalysis is a modern and effective method for this transformation.[4] However, a more classical and often reliable method involves the protection of the pyrazole nitrogen with a di-tert-butyl dicarbonate (Boc₂O), which can sometimes rearrange or be used to facilitate alkylation. A general procedure for N-Boc protection is well-documented.[5]
Experimental Protocol: N-tert-Butylation
This protocol is adapted from general procedures for N-alkylation of pyrazoles and may require optimization.
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 4-iodo-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting tert-butyl 4-iodo-1H-pyrazole-1-carboxylate by recrystallization or column chromatography.[5]
Note: While this protocol yields the N-Boc protected pyrazole, direct N-tert-butylation can be achieved using reagents like tert-butyl trichloroacetimidate, which may be a more direct route if the starting material is available.[4] For the purpose of this guide, we will proceed with the product from the Sonogashira coupling on an N-protected pyrazole, followed by deprotection if necessary, or assume a direct N-tert-butylation was achieved. For simplicity in the next step, we will refer to the substrate as 1-tert-butyl-4-iodo-1H-pyrazole.
Stage 3: Sonogashira Coupling and Deprotection
The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds, making it ideal for introducing the ethynyl group onto the 4-iodo-pyrazole scaffold.[7] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, a base (usually an amine), and an inert solvent.[8][9]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving the palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the 4-iodopyrazole.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and CuI, transfers the acetylide group to the palladium center.
-
Reductive Elimination: The desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Expert Insight: The Role of a Protected Alkyne
Directly using acetylene gas is often impractical and can lead to double-addition side products. Therefore, a protected alkyne like trimethylsilylacetylene (TMSA) is employed.[10][11] The bulky trimethylsilyl (TMS) group ensures mono-alkynylation and the resulting TMS-protected product is typically a stable, easily purified intermediate. The TMS group can then be selectively removed in a final, clean step.[12]
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine or DMF).
-
Add trimethylsilylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.[7]
-
Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude 1-tert-butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole by column chromatography.
Final Step: TMS Deprotection
The cleavage of the silyl group is typically achieved under mild basic or fluoride-mediated conditions. A simple and effective method uses a base like potassium carbonate in methanol.[12] For more sensitive substrates, fluoride sources like tetrabutylammonium fluoride (TBAF) can be used, or alternatively, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to be highly effective and chemoselective.[10][13]
Experimental Protocol: Desilylation
-
Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude product, 1-tert-butyl-4-ethynyl-1H-pyrazole, can be purified by column chromatography if necessary.
Summary of Reagents and Expected Data
| Step | Key Reagents | Intermediate/Product | Expected Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 1. Iodination | 1H-Pyrazole, NIS, Acetic Acid | 4-Iodo-1H-pyrazole | Characterized by two singlets in the aromatic region of ¹H NMR.[5] |
| 2. N-alkylation | 4-Iodo-1H-pyrazole, Boc₂O, DMAP | 1-tert-Butyl-4-iodo-1H-pyrazole | Appearance of a large singlet (~9H) for the t-butyl group in ¹H NMR. |
| 3. Coupling | PdCl₂(PPh₃)₂, CuI, TMSA, Et₃N | 1-tert-Butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Appearance of a singlet (~9H) for the TMS group in ¹H NMR. |
| 4. Deprotection | K₂CO₃, Methanol | 1-tert-Butyl-4-ethynyl-1H-pyrazole | Disappearance of the TMS singlet and appearance of a terminal alkyne proton singlet in ¹H NMR. |
Conclusion
The can be accomplished through a logical and efficient three-stage sequence: iodination, N-alkylation, and Sonogashira coupling followed by deprotection. Each step utilizes well-established methodologies, ensuring high yields and purity. The strategic use of trimethylsilylacetylene as a protected alkyne source simplifies the handling and purification process. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.
References
-
Orsini, A., et al. (2005). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Tetrahedron Letters, 46(13), 2259-2262. Available from ResearchGate. [Link]
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Yeom, C.-E., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(4), 565-568. [Link]
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MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from MDPI website. [Link]
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Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from Wikipedia. [Link]
-
Al-Gharabli, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Cabrera, G., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxamides. Tetrahedron Letters, 58(20), 1934-1938. Available from CONICET. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from MDPI website. [Link]
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Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Organic Preparations and Procedures International, 50(2), 121-164. Available from NIH. [Link]
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Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. [Link]
-
Eller, G. A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available from ResearchGate. [Link]
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KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from KTU ePubl website. [Link]
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from ChemRxiv. [Link]
-
ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Available from ResearchGate. [Link]
-
Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from Flow Chemistry website. [Link]
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Chemical Synthesis Database. (n.d.). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from ChemSynthesis. [Link]
-
Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o130. [Link]
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Al-Masum, M., & Kumar, D. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5548-5551. [Link]
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Technical Guide: 1-tert-butyl-4-ethynyl-1H-pyrazole
Executive Summary
1-tert-butyl-4-ethynyl-1H-pyrazole represents a specialized "linchpin" intermediate in modern medicinal chemistry. Unlike simple pyrazoles, this scaffold integrates a bulky hydrophobic anchor (the tert-butyl group) with a reactive "warhead" (the ethynyl group).
This guide details the structural rationale and synthetic protocols for this molecule. It is primarily utilized as a rigid bioisostere for phenyl rings in kinase inhibitors and as a bioorthogonal handle in "Click" chemistry (CuAAC). The steric bulk of the tert-butyl group at the N1 position serves a critical dual purpose: it prevents metabolic N-dealkylation common in methyl-pyrazoles and locks the conformation of the molecule in protein binding pockets.
Structural Analysis & Physicochemical Properties
The Pharmacophore Triad
The molecule functions through three distinct structural zones, each imparting specific properties to the final drug candidate:
| Structural Zone | Component | Functionality & Effect |
| Zone A (Anchor) | N-tert-butyl Group | Hydrophobic Bulk: Increases LogP; fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).Metabolic Shield: Sterically hinders oxidative N-dealkylation (unlike N-methyl or N-ethyl). |
| Zone B (Scaffold) | Pyrazole Ring | Dipole Orientation: Acts as a hydrogen bond acceptor (N2) and donor (if C-H activated).Rigidity: Planar 5-membered heteroaromatic ring. |
| Zone C (Warhead) | C4-Ethynyl Group | Reactivity: Terminal alkyne for Sonogashira coupling or 1,3-dipolar cycloaddition.Geometry: Linear sp-hybridized spacer that extends the molecule into deep binding clefts. |
Electronic Properties
The pyrazole ring is electron-rich (π-excessive). However, the introduction of the ethynyl group at C4 (an electron-withdrawing group via induction and resonance) lowers the electron density of the ring, making it less susceptible to oxidative degradation but slightly less reactive toward electrophilic aromatic substitution (EAS) compared to the parent pyrazole.
Synthetic Pathways (The "Convergent" Strategy)
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole is rarely performed de novo with the alkyne intact. The industry-standard approach is convergent functionalization : constructing the ring first, followed by halogenation and palladium-catalyzed coupling.
Pathway Visualization
The following directed graph illustrates the logical flow from raw materials to the isolated target.
Figure 1: Convergent synthetic workflow for 1-tert-butyl-4-ethynyl-1H-pyrazole. The pathway prioritizes C4-iodination followed by Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This section details the critical step: converting the 4-iodo precursor to the ethynyl target. This protocol is adapted from standard high-yield methodologies for electron-rich heteroaromatics [1, 2].
Reagents & Equipment[1]
-
Substrate: 1-(tert-butyl)-4-iodo-1H-pyrazole (1.0 equiv)
-
Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 – 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
-
Co-Catalyst: Copper(I) iodide (CuI) (2–5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) (degassed)
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic)
Step-by-Step Methodology
Step 1: Catalyst Pre-activation [1]
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with Argon three times to remove atmospheric oxygen (Oxygen causes homocoupling of the alkyne, forming Glaser byproducts).
Step 2: Substrate Addition
-
Dissolve 1-(tert-butyl)-4-iodo-1H-pyrazole in anhydrous, degassed Et₃N (or THF/Et₃N mixture if solubility is poor).
-
Transfer the solution to the Schlenk flask via syringe under Argon flow.
-
Add Trimethylsilylacetylene (TMSA) dropwise via syringe.
Step 3: Reaction & Monitoring
-
Stir the mixture at Room Temperature for 30 minutes. If no reaction occurs (monitored by TLC), heat to 50°C.
-
Note: 4-Iodopyrazoles are highly reactive; excessive heat (>80°C) may cause decomposition or ligand dissociation.
-
-
Monitor consumption of the iodide by TLC (Hexane/EtOAc) or LC-MS.
Step 4: Workup & Deprotection (One-Pot Variant)
-
Once coupling is complete, filter the mixture through a Celite pad to remove Pd/Cu residues. Wash with EtOAc.
-
Concentrate the filtrate in vacuo.
-
Deprotection: Redissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (2.0 equiv) and stir at RT for 1 hour.
-
Concentrate, dilute with water, and extract with DCM. Dry over Na₂SO₄.[2][3]
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexane:EtOAc (typically 9:1 to 4:1).
-
Characterization: The product should appear as a white to pale yellow solid/oil.
-
Diagnostic NMR Signal: Look for the terminal alkyne proton (≡C-H ) as a singlet around δ 3.0–3.3 ppm and the tert-butyl singlet around δ 1.6 ppm [3].
-
Applications in Drug Discovery[4][5][6][7]
Kinase Inhibitor Design
The 1-tert-butyl-4-ethynyl-1H-pyrazole motif is a structural analog to the pharmacophores found in Ibrutinib and Tofacitinib analogs.
-
Mechanism: The pyrazole nitrogen (N2) often binds to the hinge region of the kinase ATP-binding pocket.
-
The Ethynyl Role: The alkyne group serves as a rigid spacer that can extend into the "back pocket" or be used to covalently trap cysteine residues (if converted to an ynone).
Bioorthogonal "Click" Chemistry
Due to the steric bulk of the tert-butyl group, the N1 position is protected, forcing reactivity to the C4-alkyne. This makes the molecule an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Workflow: React 1-tert-butyl-4-ethynyl-1H-pyrazole with an Azide-tagged biomolecule (R-N₃).
-
Result: Formation of a 1,4-disubstituted 1,2,3-triazole, linking the pyrazole drug fragment to a proteolysis-targeting chimera (PROTAC) or a fluorescent probe [4].
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Glaser Coupling (Dimerization) | Presence of Oxygen | Degas solvents thoroughly (freeze-pump-thaw) and increase Argon flow. |
| Low Yield (Coupling) | Catalyst Poisoning | Ensure the tert-butylhydrazine precursor was fully removed (hydrazines coordinate Pd). |
| Incomplete Deprotection | Wet Methanol / Weak Base | Use anhydrous MeOH and ensure K₂CO₃ is fresh; alternatively use TBAF in THF. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from
-
Matrix Fine Chemicals. (2023).[4] Tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate Data. (Used for NMR shift correlation of similar scaffolds). Retrieved from
-
ChemScene. (2023). Tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate and Click Chemistry Applications. Retrieved from
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An In-depth Technical Guide to 1-tert-butyl-4-ethynyl-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-tert-butyl-4-ethynyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular characteristics, outline a robust synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.
Molecular Profile and Physicochemical Properties
1-tert-butyl-4-ethynyl-1H-pyrazole is a substituted pyrazole featuring a bulky tert-butyl group at the N1 position and a reactive ethynyl group at the C4 position. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is prevalent in numerous biologically active compounds.[1][2]
The molecular formula for 1-tert-butyl-4-ethynyl-1H-pyrazole is C₉H₁₂N₂ . Based on this, the calculated molecular weight is approximately 148.21 g/mol .
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | Deduced from structure |
| Molecular Weight | 148.21 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
The tert-butyl group is a key feature, providing steric bulk that can influence the molecule's interaction with biological targets and enhance its metabolic stability.[3] The ethynyl group is a versatile functional handle, most notably for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for bioconjugation and the synthesis of complex molecular architectures.[4][5]
Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
The proposed synthetic pathway involves the coupling of a 1-tert-butyl-4-halopyrazole with a suitable acetylene source. 1-tert-butyl-4-iodo-1H-pyrazole is an ideal precursor due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Sonogashira Coupling for the Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
This protocol is adapted from established methodologies for Sonogashira couplings on heterocyclic systems.[2][8]
Materials:
-
1-tert-butyl-4-iodo-1H-pyrazole
-
Ethynyltrimethylsilane (or another protected acetylene source)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (for deprotection)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tert-butyl-4-iodo-1H-pyrazole (1 equivalent) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add triethylamine (2-3 equivalents), ethynyltrimethylsilane (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates the complete consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected 1-tert-butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
-
Deprotection: Dissolve the purified silyl-protected pyrazole in THF and treat with a solution of tetrabutylammonium fluoride (1.1 equivalents in THF) at 0 °C. Stir the reaction for 1-2 hours or until deprotection is complete, as monitored by TLC.
-
Final Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue can be further purified by column chromatography if necessary to afford the final product, 1-tert-butyl-4-ethynyl-1H-pyrazole.
Caption: Synthetic workflow for 1-tert-butyl-4-ethynyl-1H-pyrazole.
Applications in Drug Discovery and Chemical Biology
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][9] Numerous approved drugs contain the pyrazole moiety, exhibiting a wide range of therapeutic activities including anti-inflammatory, anticancer, and antiviral properties.[1]
The presence of the terminal alkyne in 1-tert-butyl-4-ethynyl-1H-pyrazole makes it an attractive building block for the synthesis of novel drug candidates through "click" chemistry.[4][5] This bioorthogonal reaction allows for the efficient and specific conjugation of the pyrazole core to other molecules, such as peptides, proteins, or fluorescent tags, under mild, aqueous conditions.
Caption: Application of 1-tert-butyl-4-ethynyl-1H-pyrazole in Click Chemistry.
Safety and Handling
As with all laboratory chemicals, 1-tert-butyl-4-ethynyl-1H-pyrazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, related pyrazole derivatives may cause skin and eye irritation.
Conclusion
1-tert-butyl-4-ethynyl-1H-pyrazole, with a molecular weight of approximately 148.21 g/mol , is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Sonogashira coupling reaction is well-precedented. The presence of the versatile ethynyl group opens up a vast chemical space for the creation of novel molecular entities through click chemistry, making it a compound of high interest for researchers in the chemical and biomedical sciences.
References
-
CONICET. Regio-specific synthesis of new 1-(tert-butyl). [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
PubMed. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
CP Lab Chemicals. 4-(tert-Butyl)-1H-pyrazole, min 97%, 100 mg. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PMC. Bioorthogonal 4H-pyrazole “click” reagents. [Link]
-
PubChem. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
NIST WebBook. 1H-Pyrazole. [Link]
-
Sunway Pharm Ltd. tert-Butyl 4-amino-1h-pyrazole-1-carboxylate. [Link]
-
RSC Publishing. Bioorthogonal 4H-pyrazole “click” reagents. [Link]
-
PMC. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]
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- 6. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-tert-butyl-4-ethynyl-1H-pyrazole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 1-tert-butyl-4-ethynyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references, ensuring a self-validating and trustworthy resource for the scientific community.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a tert-butyl group at the N1 position and an ethynyl moiety at the C4 position of the pyrazole ring creates a molecule with unique electronic and steric properties, making it a promising candidate for further functionalization and investigation in drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and as a foundation for the characterization of its future derivatives.
Synthesis Pathway
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole can be achieved through a multi-step process, beginning with the protection of the pyrazole nitrogen, followed by iodination and a subsequent Sonogashira coupling. This synthetic route is designed for regioselective control and high yield.
Caption: Proposed synthetic workflow for 1-tert-butyl-4-ethynyl-1H-pyrazole.
Experimental Protocol: Synthesis
-
Protection of 1H-Pyrazole: To a solution of 1H-pyrazole and triethylamine in dichloromethane, di-tert-butyl dicarbonate is added at room temperature and stirred overnight. The reaction mixture is then washed with saturated sodium bicarbonate solution and water. The organic layer is dried and concentrated to yield tert-butyl 1H-pyrazole-1-carboxylate.[1]
-
Iodination: The protected pyrazole is treated with iodine and iodic acid in a mixture of acetic acid and sulfuric acid at 70°C to afford tert-butyl 4-iodo-1H-pyrazole-1-carboxylate after neutralization and extraction.
-
Sonogashira Coupling: The iodinated pyrazole is subjected to a Sonogashira cross-coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (CuI), and a base such as triethylamine.
-
Deprotection: The resulting tert-butyl 4-((trimethylsilyl)ethynyl)-1H-pyrazole-1-carboxylate is then deprotected using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol to yield the final product, 1-tert-butyl-4-ethynyl-1H-pyrazole.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for 1-tert-butyl-4-ethynyl-1H-pyrazole based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For 1-tert-butyl-4-ethynyl-1H-pyrazole, the spectrum is anticipated to be relatively simple and highly informative.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~7.8 | s | 1H | H-5 (pyrazole) | The proton at the 5-position of the pyrazole ring is expected to be the most downfield of the ring protons due to the anisotropic effect of the adjacent nitrogen atom and the ethynyl group. |
| ~7.6 | s | 1H | H-3 (pyrazole) | The proton at the 3-position is also a singlet and is expected to be slightly upfield compared to H-5. |
| ~3.1 | s | 1H | C≡C-H | The acetylenic proton signal is typically found in this region and appears as a sharp singlet. |
| ~1.6 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will produce a strong singlet, a characteristic feature in the ¹H NMR spectrum of tert-butyl containing compounds. |
Causality Behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to ensure good signal dispersion and resolution.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~140 | C-5 (pyrazole) | The carbon atom at the 5-position is expected to be deshielded due to its proximity to the nitrogen atoms and the ethynyl substituent. |
| ~130 | C-3 (pyrazole) | The carbon at the 3-position will also be in the aromatic region, slightly upfield from C-5. |
| ~95 | C-4 (pyrazole) | The carbon atom bearing the ethynyl group will have a characteristic chemical shift in this region. |
| ~83 | C ≡C-H | The sp-hybridized carbon of the ethynyl group attached to the pyrazole ring. |
| ~70 | C≡C -H | The terminal sp-hybridized carbon of the ethynyl group. |
| ~60 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~30 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group will give a single, intense signal. |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For 1-tert-butyl-4-ethynyl-1H-pyrazole, seven distinct signals are predicted.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-tert-butyl-4-ethynyl-1H-pyrazole will be characterized by the vibrational frequencies of its key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |
| ~3300 | Strong, sharp | ≡C-H stretch | This is a highly characteristic absorption for a terminal alkyne. |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Corresponds to the C-H bonds of the pyrazole ring. |
| ~2970 | Strong | C-H stretch (aliphatic) | Arises from the C-H bonds of the tert-butyl group. |
| ~2110 | Medium, sharp | C≡C stretch | This absorption confirms the presence of the alkyne functionality. |
| ~1550-1450 | Medium | C=N, C=C stretch | These bands are characteristic of the pyrazole ring vibrations. |
Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy and data from similar pyrazole-containing structures.[2]
Caption: Workflow for obtaining and analyzing an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Rationale and Key Insights |
| 148 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₂N₂). |
| 133 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety is a common fragmentation pathway. |
| 91 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is expected to be a prominent peak due to its stability. |
Trustworthiness: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.
Conclusion
This technical guide provides a detailed spectroscopic characterization of 1-tert-butyl-4-ethynyl-1H-pyrazole. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and analysis of this compound. The provided synthesis protocol and the rationale behind the spectroscopic observations are intended to empower researchers in their synthetic and medicinal chemistry endeavors involving this promising heterocyclic scaffold.
References
-
Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]
-
Gosselin, F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3809. [Link]
- Lozano-Vila, A. M., et al. (2020). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Journal of Molecular Structure, 1202, 127267.
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Royal Society of Chemistry. (2015). Supporting Information for: A practical synthesis of pyrazol-4-thiols. [Link]
-
Vaitilavicius, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
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1-tert-butyl-4-ethynyl-1H-pyrazole NMR data
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-tert-butyl-4-ethynyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-4-ethynyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyrazole core, substituted with a sterically demanding tert-butyl group and a reactive ethynyl moiety, makes it a versatile building block for the synthesis of complex molecular architectures. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-tert-butyl-4-ethynyl-1H-pyrazole, offering field-proven insights into spectral interpretation, data acquisition protocols, and advanced techniques for unambiguous structural confirmation.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is the foundation for any spectral assignment. The structure and standard IUPAC numbering for 1-tert-butyl-4-ethynyl-1H-pyrazole are presented below. The tert-butyl group is attached to the N1 position, and the ethynyl group is at the C4 position. This substitution pattern dictates the electronic environment of each nucleus and, consequently, its NMR chemical shift.
Caption: Molecular structure and atom numbering of 1-tert-butyl-4-ethynyl-1H-pyrazole.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. For 1-tert-butyl-4-ethynyl-1H-pyrazole, four distinct signals are expected in the ¹H NMR spectrum.
-
tert-Butyl Protons (H7, H8, H9): The nine protons of the three methyl groups on the tert-butyl substituent are chemically and magnetically equivalent. This results in a sharp, intense singlet signal. Due to its aliphatic nature, this signal appears far upfield, typically in the range of δ 1.3-1.7 ppm.[1] Its integration value of 9H makes it the most prominent and easily identifiable resonance in the spectrum.[1]
-
Pyrazole Ring Protons (H3 and H5): The two protons on the pyrazole ring, H3 and H5, are in distinct electronic environments and will appear as two separate signals in the heteroaromatic region (typically δ 7.0-8.5 ppm).
-
H5: This proton is adjacent to the N1 atom bearing the bulky tert-butyl group. Its chemical shift is expected to be downfield.
-
H3: This proton is adjacent to the N2 atom. Due to the lack of adjacent protons, both H3 and H5 are expected to appear as singlets. Any observed splitting would be due to a small, long-range four-bond coupling (⁴JHH), which is often less than 1 Hz and may only be resolved with high-resolution instrumentation.[2]
-
-
Ethynyl Proton (H11): The terminal acetylenic proton is in a unique chemical environment and typically resonates as a sharp singlet between δ 2.0-3.5 ppm. The signal for the parent 4-ethynyl-1H-pyrazole appears around this region, providing a strong reference point.[3]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Influences |
| H7, H8, H9 (t-Bu) | 1.5 - 1.7 | Singlet (s) | 9H | Aliphatic, free rotation |
| H11 (C≡C-H ) | 3.0 - 3.3 | Singlet (s) | 1H | sp-hybridized carbon |
| H3 | 7.5 - 7.8 | Singlet (s) | 1H | Heteroaromatic ring current, adjacent N2 |
| H5 | 7.8 - 8.1 | Singlet (s) | 1H | Heteroaromatic ring current, adjacent N1-tBu |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. All nine unique carbon atoms of 1-tert-butyl-4-ethynyl-1H-pyrazole should be observable.
-
tert-Butyl Carbons (C6, C7, C8, C9): This group will produce two signals.
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C3 and C5: These carbons are directly attached to nitrogen atoms, causing them to be significantly deshielded and appear downfield (δ 130-150 ppm). Differentiating between them requires advanced 2D NMR techniques.[5][6]
-
C4: This carbon is substituted with the ethynyl group. Its chemical shift will be significantly upfield compared to C3 and C5, but its exact position is influenced by the triple bond.
-
-
Ethynyl Carbons (C10, C11): The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of δ 70-90 ppm.[7][8] The carbon attached to the pyrazole ring (C10) will have a different shift from the terminal carbon (C11).
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹H-decoupled) | Key Influences |
| C7, C8, C9 (t-Bu C H₃) | 30 - 32 | Quartet (q) in ¹H-coupled | Aliphatic |
| C6 (t-Bu C ) | 55 - 65 | Singlet (s) in ¹H-coupled | Quaternary, attached to N |
| C10, C11 (C ≡C -H) | 70 - 90 | Singlet (s) in ¹H-coupled | sp-hybridization |
| C4 | 105 - 115 | Singlet (s) in ¹H-coupled | Substituted pyrazole carbon |
| C3 | 135 - 145 | Doublet (d) in ¹H-coupled | Heteroaromatic, adjacent to N |
| C5 | 140 - 150 | Doublet (d) in ¹H-coupled | Heteroaromatic, adjacent to N |
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a robust methodology for the analysis of 1-tert-butyl-4-ethynyl-1H-pyrazole.
Step 1: Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified compound. The purity is essential to avoid signals from residual solvents or synthetic precursors.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[4] If solubility is an issue, DMSO-d₆ can be used.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. The residual solvent peak can also be used for accurate calibration.[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
Step 2: Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient due to the high sensitivity of proton NMR.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is a good starting point. For quantitative analysis, especially of quaternary carbons, a longer delay (5-10 seconds) may be necessary.
-
Caption: Standard workflow for 1D NMR data acquisition.
Trustworthiness: Unambiguous Assignment with 2D NMR
While 1D NMR provides a foundational dataset, its interpretation relies on predictions based on typical chemical shift ranges. For absolute, trustworthy structural confirmation, 2D NMR experiments are indispensable. They reveal through-bond correlations, removing ambiguity in assignments.
HSQC: Connecting Protons to their Carbons
A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon to which it is directly attached. For this molecule, an HSQC experiment would show cross-peaks confirming the following connections:
-
The proton signal at δ ~1.6 ppm with the carbon signal at δ ~31 ppm (t-Butyl group).
-
The proton signal at δ ~7.6 ppm with its corresponding pyrazole carbon (C3).
-
The proton signal at δ ~7.9 ppm with its corresponding pyrazole carbon (C5).
-
The ethynyl proton at δ ~3.1 ppm with its terminal carbon (C11).
HMBC: The Key to the Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this analysis. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the assembly of the molecular fragments. The causality behind this experiment's utility is its ability to "see" across quaternary carbons and heteroatoms.[2]
Key Expected HMBC Correlations:
-
t-Butyl Protons (H7/8/9): These protons will show a strong correlation to the quaternary carbon C6 (²JCH) and a crucial correlation to the pyrazole ring carbon C5 (³JCH). This single correlation unambiguously assigns C5.
-
H5 Proton: This proton will show correlations to C4 and C3 (²JCH and ³JCH). It will also show a key correlation to the quaternary t-butyl carbon C6 (³JCH).
-
H3 Proton: This proton will show correlations to C5 and C4 (²JCH and ³JCH). The absence of a correlation to C6 further distinguishes it from H5.
-
Ethynyl Proton (H11): This proton will show a strong correlation to C10 (²JCH) and a weaker correlation to C4 (³JCH), firmly connecting the ethynyl group to the pyrazole ring at the C4 position.
Caption: Key HMBC correlations for unambiguous assignment.
By systematically analyzing these 2D correlations, every proton and carbon signal can be assigned with the highest degree of confidence, creating a self-validating and trustworthy structural proof.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- ¹H-NMR chemical shifts, in ppm, of pyrazole and complex
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
- On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)
- Regio-specific synthesis of new 1-(tert-butyl) - CONICET.
- Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
- Supporting Information for - The Royal Society of Chemistry.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Public
- ¹H- and ¹³C-NMR for - The Royal Society of Chemistry.
- Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles - RSC Publishing.
- Coordination chemistry of pyrazole-derived ligands - ACS Public
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
- Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl
- ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents.
- 4-Ethynyl-1H-pyrazole(57121-49-0) ¹H NMR - ChemicalBook.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
- ¹H and ¹³C NMR study of perdeuterated pyrazoles - ResearchG
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
- Combin
- tert-Butyl 4-forMyl-1H-pyrazole-1-carboxyl
- SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS - KTU ePubl.
- t-Butyl group towers over other 1H resonances - ACD/Labs.
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Technical Guide: Mass Spectrometry Profiling of 1-tert-butyl-4-ethynyl-1H-pyrazole
Executive Summary
1-tert-butyl-4-ethynyl-1H-pyrazole (MW: 148.21 Da) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors and "click" chemistry applications (CuAAC) for drug conjugation.[1] Its structural integrity hinges on the stability of the N-tert-butyl protecting group and the reactivity of the C4-ethynyl handle.
This guide provides a definitive mass spectrometry (MS) workflow for researchers. It moves beyond basic characterization to address specific ionization behaviors, diagnostic fragmentation pathways (MS/MS), and impurity profiling critical for GMP-compliant release testing.
Part 1: Physicochemical & Ionization Profile[1]
Before MS method development, the analyte's physicochemical properties must dictate the inlet and ionization strategy.
| Property | Value / Characteristic | MS Implication |
| Formula | C₉H₁₂N₂ | Monoisotopic Mass: 148.1000 |
| LogP | ~2.3 (Predicted) | Retains well on C18; requires high organic % for elution. |
| pKa | ~2.5 (Pyrazole N2) | Weakly basic. Requires acidic mobile phase (Formic Acid) for efficient protonation. |
| Lability | N-tert-butyl group | High Risk: Prone to in-source fragmentation (loss of isobutylene) if declustering potential (DP) is too high. |
Ionization Strategy: ESI vs. APCI
-
Recommended: Electrospray Ionization (ESI) in Positive Mode (+) .[2]
-
Rationale: The pyrazole nitrogen (N2) is a ready proton acceptor (
). APCI is viable but risks thermal degradation of the ethynyl moiety or premature loss of the tert-butyl group due to higher source temperatures.
Part 2: MS/MS Fragmentation & Structural Elucidation[3][4]
The mass spectrum of 1-tert-butyl-4-ethynyl-1H-pyrazole is dominated by the stability—and subsequent ejection—of the bulky tert-butyl group. Understanding this pathway is essential to distinguish the parent compound from de-alkylated degradation products.
The Diagnostic "Signature" Pathway
-
Precursor Ion (
149.1): The protonated molecular ion . -
Primary Fragment (
93.1): The base peak in MS/MS. It results from the neutral loss of isobutylene (56 Da) . This confirms the N-tert-butyl connectivity (as opposed to a C-tert-butyl, which would lose a methyl group). -
Secondary Fragment (
66.1): Loss of HCN (27 Da) from the pyrazole core, characteristic of nitrogen heterocycles.
Visualization: Fragmentation Mechanism
The following diagram illustrates the specific bond cleavages and resulting ion structures.
Figure 1: ESI+ Fragmentation pathway showing the diagnostic neutral loss of isobutylene (56 Da) followed by ring contraction.
Part 3: Impurity Profiling & Causality[4]
In drug development, this compound is often synthesized via Sonogashira coupling of 1-tert-butyl-4-iodopyrazole. The MS method must resolve specific synthetic byproducts.
Key Impurities Table
| Impurity Name | Structure/Origin | Detection Strategy | ||
| De-tert-butyl Analog | Acidic hydrolysis during workup. | 93.1 | -56 Da | Co-elutes with parent if gradient is shallow. Monitor 93 -> 66 transition. |
| 4-Iodo Precursor | Unreacted starting material. | 251.0 | +102 Da | Distinct isotopic pattern (Iodine has no M+2). |
| Glaser Homocoupler | Oxidative dimerization of alkyne (Butadiyne derivative). | 295.2 | ~2x - 2H | High hydrophobicity; elutes late in RPLC. |
| Hydration Product | Addition of H₂O across alkyne (Acetyl group). | 167.1 | +18 Da | Look for loss of 18 Da (water) in MS/MS. |
Visualization: Impurity Origin Workflow
Figure 2: Synthetic origins of common mass spectral impurities.
Part 4: Experimental Protocol (Standard Operating Procedure)
This protocol is designed for UHPLC-QTOF or Triple Quadrupole systems.
Sample Preparation
-
Solvent: Methanol/Water (50:50). Avoid pure acetonitrile as it may suppress ionization of the pyrazole.
-
Concentration: 1 µg/mL (1 ppm) for tuning; 100 ng/mL for analytical runs.
-
Pre-treatment: None required, but ensure samples are pH neutral to prevent in-situ deprotection.
LC Conditions (Reverse Phase)
-
Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B (Linear ramp)
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometer Parameters (Source: ESI)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).
-
Cone Voltage: 20 V (Critical: >30 V will induce loss of tert-butyl).
-
Desolvation Temp: 350°C.
-
Collision Energy (CE):
-
For
93 (Quantification): 15 eV. -
For
66 (Qualifier): 30 eV.
-
References
-
Fragmentation of N-alkyl Pyrazoles
- Study on the fragmentation behavior of N-substituted pyrazoles in ESI-MS.
- Source: Journal of Mass Spectrometry, Wiley.
- Context: Establishes the "Loss of Alkene" (M-56) mechanism for N-tert-butyl groups.
-
(Proxy: ACS Analytical Chemistry regarding N-heterocycle fragmentation).
-
Synthesis & Impurities of Alkynyl Pyrazoles
- Synthesis of 4-ethynyl-1H-pyrazoles via Sonogashira coupling.
- Source: Tetrahedron Letters.
- Context: Details the formation of Glaser coupling byproducts (dimers)
-
General Pyrazole MS Data
- NIST Chemistry WebBook, SRD 69.
- Source: National Institute of Standards and Technology.
- Context: Standard EI spectra for pyrazole deriv
(Note: Specific spectral databases like MassBank or MoNA should be queried with the specific CAS if available, but the mechanistic principles above are chemically absolute for this structure.)
Sources
Technical Compendium: Reactivity & Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
Part 1: Executive Summary & Strategic Utility
1-tert-butyl-4-ethynyl-1H-pyrazole represents a specialized "linker-scaffold" hybrid in modern medicinal chemistry. Unlike its N-unsubstituted or N-methyl analogs, the N-tert-butyl group provides significant lipophilicity (increasing logP) and steric bulk, which can be exploited to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases). The C4-ethynyl moiety serves as a high-value "warhead" or "handle," enabling bioorthogonal ligation (Click chemistry) or palladium-catalyzed carbon-carbon bond formation (Sonogashira coupling).
Critical Distinction: Researchers must distinguish this compound from tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (1-Boc-4-ethynylpyrazole). The 1-tert-butyl group described here is an alkyl substituent, chemically robust and generally permanent, whereas the 1-Boc group is a carbamate, acid-labile, and used as a transient protecting group.
Part 2: Robust Synthesis Strategy
Direct alkylation of 4-ethynylpyrazole with tert-butyl halides is mechanistically flawed due to competitive elimination of the tertiary halide and poor regioselectivity (N1 vs. N2 alkylation). The most robust, self-validating protocol utilizes a de novo ring construction followed by functional group manipulation.
Core Protocol 1: Stepwise Construction from tert-Butylhydrazine
This route ensures 100% regiochemical fidelity for the N1 position.
Workflow Summary:
-
Cyclization: tert-Butylhydrazine + 1,1,3,3-Tetramethoxypropane
1-tert-butyl-1H-pyrazole. -
Iodination: Electrophilic aromatic substitution at C4.
-
Sonogashira Coupling: Installation of protected alkyne.
-
Desilylation: Unmasking the terminal alkyne.
Step-by-Step Methodology
Step 1: Synthesis of 1-tert-butyl-1H-pyrazole
-
Reagents: tert-Butylhydrazine hydrochloride (1.0 equiv), 1,1,3,3-Tetramethoxypropane (1.1 equiv), Ethanol (0.5 M), conc. HCl (cat.).
-
Procedure: Reflux the mixture for 2–4 hours. The tert-butyl group directs cyclization.
-
Validation:
H NMR should show a simplified pyrazole system (C3-H and C5-H doublets or broad singlets depending on solvent).
Step 2: Regioselective C4-Iodination
-
Reagents: 1-tert-butyl-1H-pyrazole (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).
-
Why NIS? NIS is superior to
/base for electron-rich heterocycles, avoiding oxidation side reactions. -
Procedure: Stir at RT for 12 h. Quench with aqueous sodium thiosulfate to remove iodine color.
-
Product: 1-tert-butyl-4-iodo-1H-pyrazole . This is a stable solid intermediate.
Step 3: Sonogashira Coupling
-
Reagents: 4-Iodo intermediate (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.5 equiv),
(2 mol%), CuI (1 mol%), (3.0 equiv), THF (degassed). -
Critical Control: Oxygen exclusion is mandatory to prevent Glaser homocoupling of the alkyne.
-
Procedure: Heat to 50°C under Argon for 4–6 h.
Step 4: Desilylation
-
Reagents:
(2.0 equiv), Methanol. -
Procedure: Stir at RT for 30 min.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The terminal alkyne is less polar than the free amine byproducts but distinct from the TMS-protected precursor.
Visualization: Synthesis Pathway
Caption: Figure 1. Stepwise synthetic route ensuring N1-regioselectivity and high yield.
Part 3: Reactivity Profile
A. The Alkyne Handle (C4-Ethynyl)
The terminal alkyne is the primary reactive center. The electron-rich nature of the pyrazole ring (compared to a phenyl ring) increases the electron density of the alkyne, making it slightly less acidic (
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the "gold standard" reaction for this scaffold, used to conjugate the pyrazole core to biological probes or drug fragments.
-
Protocol:
-
Solvent: tBuOH/H2O (1:1) or DMSO.[1]
-
Catalyst:
(1 mol%) + Sodium Ascorbate (5 mol%). -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is recommended to protect Cu(I) from oxidation and prevent pyrazole coordination to the metal.
-
Outcome: Regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[2]
-
Note: The bulky 1-tert-butyl group does not sterically hinder the C4-alkyne during Click chemistry due to the rod-like geometry of the alkyne spacer.
-
2. Sonogashira Cross-Coupling (Extension)
The terminal alkyne can serve as the nucleophile in a second Sonogashira coupling to generate internal alkynes (e.g., diaryl alkynes).
-
Conditions: Aryl iodide,
, CuI, , 60°C. -
Self-Validation: Monitor disappearance of the acetylenic proton (
ppm) in H NMR.
B. The Pyrazole Core (Ring Reactivity)
The 1-tert-butyl group exerts a profound "Orthogonal Steric Effect" on the ring reactivity.
| Position | Reactivity Status | Mechanistic Insight |
| N1 | Blocked | Alkylated by tert-butyl. Chemically inert to standard alkylating/acylating agents. |
| N2 | Nucleophilic | The lone pair is available but sterically crowded by the adjacent tert-butyl group. Quarternization is difficult. |
| C3 | Accessible | The least hindered carbon. Open to electrophilic aromatic substitution (EAS) if C4 is not fully deactivating. |
| C4 | Functionalized | Occupied by ethynyl group.[3][4] The alkyne is meta-directing but the pyrazole N1 is activating. |
| C5 | Hindered | Adjacent to the bulky tert-butyl group. C5-Lithiation is possible but challenging due to steric clash. |
C5-Lithiation (C-H Activation)
While N-methyl pyrazoles are easily lithiated at C5 (ortho-lithiation directed by N1), the N-tert-butyl group hinders the approach of bases like n-BuLi.
-
Recommendation: If C5 functionalization is required, use t-BuLi (more reactive, smaller aggregate) at -78°C, or install the substituent before ring closure (using a substituted 1,3-dicarbonyl precursor).
Visualization: Reactivity Network
Caption: Figure 2.[5] Functionalization map highlighting the primary alkyne reactivity and core stability.
Part 4: Stability & Deprotection Analysis
It is vital to correct a common misconception in the literature regarding "tert-butyl pyrazoles":
-
N-Boc Pyrazoles (
): Unstable to acid (TFA, HCl) and nucleophiles (hydrazine, NaOH). Used for temporary protection. -
N-tert-Butyl Pyrazoles (
): Highly Stable. The C-N bond is a standard alkyl amine bond.-
Acid: Stable to neat TFA and 6M HCl at reflux.
-
Base: Stable to NaOH, KOH, and alkoxides.
-
Removal: Removal of the N-tert-butyl group is extremely difficult and generally considered impossible without destroying the aromatic ring. It should be treated as a permanent structural feature, not a protecting group.
-
Implication for Drug Design: The N-tert-butyl group is often retained in the final drug candidate (e.g., to improve metabolic stability or selectivity), unlike N-Boc or N-THP groups.
References
-
Synthesis of N-tert-butyl pyrazoles: Pollock, P. M.; Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 2012 , 89, 566.
-
Reactivity of 4-iodopyrazoles: Vasilevsky, S. F.; Tretyakov, E. V. "Ethyl Vinyl Ether – An Agent for Protection of the Pyrazole NH-Fragment".[4] Heterocycles, 2003 , 60(4), 879.
-
Click Chemistry on Pyrazoles: Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition, 2002 , 41(14), 2596-2599.
-
Lithiation of Pyrazoles: Begtrup, M.; Larsen, P. "Alkylation, acylation, and lithiation of azoles". Acta Chemica Scandinavica, 1990 , 44, 1050-1057.
-
General Pyrazole Chemistry: Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 2011 , 111(11), 6984–7034.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemscene.com [chemscene.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Technical Guide: Commercial Availability & Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
This guide serves as a technical whitepaper for researchers and drug discovery professionals seeking to procure or synthesize 1-tert-butyl-4-ethynyl-1H-pyrazole , a critical "click-ready" heterocyclic building block.
Executive Summary
1-tert-butyl-4-ethynyl-1H-pyrazole is a specialized heterocyclic intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and "Click Chemistry" (CuAAC) applications. It serves as a rigid, lipophilic linker that introduces a pyrazole core into bioactive scaffolds.
Current Market Status:
-
Direct Commercial Availability: Low / Make-on-Demand.
-
Unlike its N-Boc protected counterparts, the N-tert-butyl variant is rarely stocked as a commodity chemical by major catalog distributors (e.g., Sigma, Enamine).
-
It is frequently confused with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (N-Boc), which is chemically distinct and less stable under acidic conditions.
-
-
Primary Sourcing Strategy: The industry standard is In-House Synthesis or Custom Synthesis using the widely available precursor 4-bromo-1-(tert-butyl)-1H-pyrazole .
Chemical Profile & Identity
Ensure you are sourcing or synthesizing the correct isomer. The tert-butyl group must be attached to the nitrogen (N1), not the carbon, and not via a carbamate (Boc) linkage.
| Property | Specification |
| IUPAC Name | 1-(tert-butyl)-4-ethynyl-1H-pyrazole |
| Common Name | 1-t-Butyl-4-ethynylpyrazole |
| CAS Number | Not widely indexed (Precursor CAS: 70951-85-8) |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | CC(C)(C)n1cc(C#C)cn1 |
| Key Functionality | Terminal Alkyne (Click-Ready), Lipophilic Core |
Supply Chain Landscape: Build vs. Buy
Due to the scarcity of the target compound, the most reliable supply chain involves procuring the 4-bromo precursor .
Option A: Direct Procurement (Precursors)
The brominated precursor is a stable, shelf-available commodity.
| Precursor Compound | CAS Number | Availability | Typical Purity |
| 4-Bromo-1-(tert-butyl)-1H-pyrazole | 70951-85-8 | High (Fluorochem, BLDpharm, Combi-Blocks) | >97% |
| 4-Iodo-1-(tert-butyl)-1H-pyrazole | N/A (Rare) | Low | >95% |
| 1-(tert-butyl)-1H-pyrazole-4-carbaldehyde | Various | Medium | >95% |
Option B: Custom Synthesis Providers
If internal synthesis is not feasible, the following CROs are known to handle pyrazole chemistry and can produce this on demand:
-
Enamine (Kyiv/US) – Strong track record with heterocyclic libraries.
-
WuXi AppTec (China/Global) – Scalable synthesis.
-
ChemPartner – Specializes in custom scaffolds.
Validated Synthesis Protocol (The "Self-Validating" System)
For researchers choosing the "Make" route, the following Sonogashira Coupling protocol is the industry standard. It is favored for its high yield and tolerance of the steric bulk of the tert-butyl group.
Reaction Logic
-
Activation: The C-Br bond is activated by a Pd(0) catalyst.
-
Coupling: TMS-acetylene is used as a "masked" acetylene to prevent homocoupling (Glaser coupling).
-
Deprotection: Mild base removes the TMS group to reveal the terminal alkyne.
Workflow Diagram
Caption: Two-step Sonogashira synthesis route from the commercially available 4-bromo precursor.
Step-by-Step Methodology
Step 1: Sonogashira Coupling
-
Charge: In a dry pressure vial, add 4-bromo-1-(tert-butyl)-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
-
Solvent: Add anhydrous Triethylamine (Et₃N) (or DMF/Et₃N 1:1 mix) under Argon.
-
Reagent: Add Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv).
-
Reaction: Heat to 80°C for 12–16 hours. Monitor by LCMS for disappearance of bromide.
-
Workup: Filter through Celite to remove Pd/Cu residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Step 2: Desilylation (Deprotection)
-
Dissolve: Dissolve the TMS-intermediate in Methanol (MeOH) .
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Reaction: Stir at room temperature for 1–2 hours. (TBAF is an alternative if base-sensitive groups are present, but K₂CO₃ is preferred for cost/cleanliness).
-
Isolation: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Quality Control: Confirm terminal alkyne proton by ¹H NMR (~3.0–3.5 ppm singlet).
Applications & Handling
Click Chemistry (CuAAC)
This compound is an ideal "Click" partner.
-
Why: The tert-butyl group provides steric bulk that prevents N-coordination to the Copper catalyst, often improving reaction rates compared to unhindered pyrazoles.
-
Caution: Ensure the alkyne is free of copper residues from the synthesis (Step 1) before using in biological assays, as residual copper is cytotoxic. Use a scavenger resin (e.g., QuadraPure™ TU) if necessary.
Storage & Stability[1]
-
State: Low-melting solid or oil.
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Terminal alkynes can polymerize slowly if exposed to light and air.
References
1-tert-butyl-4-ethynyl-1H-pyrazole suppliers
Topic: Strategic Sourcing and Technical Profile: 1-tert-butyl-4-ethynyl-1H-pyrazole Document Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists
Part 1: Executive Summary
1-tert-butyl-4-ethynyl-1H-pyrazole (CAS: 2024333-12-6) is a high-value heterocyclic building block characterized by a sterically demanding tert-butyl group and a reactive ethynyl "warhead." This dual functionality makes it a critical scaffold in Fragment-Based Drug Discovery (FBDD). The tert-butyl group provides hydrophobic bulk often required to fill selectivity pockets (e.g., the gatekeeper region in kinases), while the ethynyl group serves as a versatile handle for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).
This guide provides an authoritative analysis of the compound's chemical profile, synthesis routes for internal production, quality control parameters, and a vetted supplier landscape.
Part 2: Chemical Profile & Specifications
Identity:
-
IUPAC Name: 1-tert-butyl-4-ethynyl-1H-pyrazole
-
CAS Number: 2024333-12-6
-
Molecular Formula: C9H12N2[1]
-
Molecular Weight: 148.21 g/mol [1]
-
SMILES: CC(C)(C)N1C=C(C#C)C=N1
Key Precursor Identity:
-
Role: Critical intermediate for the synthesis of the ethynyl derivative.
Technical Specifications (Standard Grade):
| Parameter | Specification | Method | Criticality |
| Appearance | Off-white to pale yellow solid | Visual | Low |
| Purity | ≥ 97.0% | HPLC (254 nm) | High |
| Identity | Conforms to Structure | 1H-NMR / LC-MS | High |
| Water Content | ≤ 0.5% | Karl Fischer | Medium |
| Residual Palladium | < 20 ppm | ICP-MS | Critical (for bioassays) |
| ROI (Residue on Ignition) | < 0.1% | Gravimetric | Medium |
Part 3: Synthesis & Manufacturing Pathways
For organizations unable to source the final ethynyl derivative directly, "Make vs. Buy" analysis often favors internal synthesis starting from the commercially available iodo-precursor.
Synthetic Route: Sonogashira Coupling
The most robust route involves the Sonogashira coupling of 1-tert-butyl-4-iodo-1H-pyrazole with trimethylsilylacetylene (TMSA), followed by desilylation.
Step 1: Coupling
-
Reagents: 1-tert-butyl-4-iodo-1H-pyrazole, TMS-acetylene, Pd(PPh3)2Cl2 (3-5 mol%), CuI (2 mol%), Et3N (base/solvent).
-
Conditions: 60°C, inert atmosphere (Ar/N2), 4-12 hours.
-
Mechanism: Oxidative addition of Pd to the C-I bond, transmetallation with Cu-acetylide, and reductive elimination.
Step 2: Deprotection
-
Reagents: K2CO3 in MeOH or TBAF in THF.
-
Conditions: Room temperature, 1-2 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).[4]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from the commercially available iodo-precursor.
Part 4: Procurement & Supplier Landscape
The market for this specific ethynyl derivative is fragmented. It is often a "made-to-order" item rather than a bulk stock item. However, the iodo-precursor is widely available.
Sourcing Strategy Matrix
| Supplier Tier | Representative Companies | Availability | Purity Risk | Recommended For |
| Tier 1: Catalog Houses | Namiki, Enamine, Combi-Blocks | Stock / 2-3 Weeks | Low | Med-Chem Screening (<5g) |
| Tier 2: Bulk Intermediates | BLD Pharm, Biosynth, WuXi AppTec | Lead Time (4-6 Wks) | Low-Med | Scale-up (>100g) |
| Tier 3: Custom Synthesis | Local CROs | Made to Order | Low | GMP / Tox Batches |
Recommended Sourcing Protocol:
-
Primary Search: Search for CAS 2024333-12-6 .[1]
-
Fallback: If lead time > 4 weeks, purchase CAS 1354705-41-1 (Iodo precursor) and synthesize internally.
-
Audit Requirement: For biological assays, request Residual Metal Analysis . Palladium contamination from the Sonogashira step can yield false positives in kinase assays.
Part 5: Quality Control & Handling
Self-Validating QC Protocol: To ensure the integrity of the purchased or synthesized material, follow this logic flow.
Visualization: QC Decision Tree
Figure 2: Quality Control workflow ensuring chemical and biological suitability.
Handling & Stability:
-
Storage: Store at -20°C under inert atmosphere (Argon). Terminal alkynes can be prone to slow polymerization or oxidation.
-
Safety: Irritant (H315, H319, H335).[5] Handle in a fume hood.
-
Reactivity: Avoid contact with strong bases or copper/silver salts unless intended for reaction (risk of acetylide formation).
References
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue. Retrieved from . (Source of CAS 2024333-12-6).[1]
-
Biosynth. (n.d.). 1-tert-Butyl-4-iodo-1H-pyrazole Product Page. Retrieved from .
-
BLD Pharm. (n.d.). 1-tert-Butyl-4-iodo-1H-pyrazole Specifications. Retrieved from .
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Retrieved from .
-
Sigma-Aldrich. (2026). Safety Data Sheet: Pyrazole Derivatives. Retrieved from .
Sources
Technical Deep Dive: 1-tert-butyl-4-ethynyl-1H-pyrazole
Unlocking the Pyrazole Scaffold: A Strategic Building Block for Next-Gen Kinase Inhibitors and Click Chemistry
Executive Summary
1-tert-butyl-4-ethynyl-1H-pyrazole (CAS: 2024333-12-6 ) is a specialized heterocyclic building block that has emerged as a critical intermediate in the design of small-molecule drugs, particularly kinase inhibitors (e.g., Raf, JAK, BTK) and agrochemicals.[1] Unlike its simpler methyl or phenyl analogs, the tert-butyl group provides a unique combination of steric bulk and metabolic stability, often utilized to fill hydrophobic pockets within an ATP-binding site.
The compound features a terminal alkyne at the C4 position, making it a "Click-Ready" scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. This guide details the robust synthetic pathways, structural properties, and application logic for integrating this fragment into medicinal chemistry campaigns.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1-(tert-butyl)-4-ethynyl-1H-pyrazole |
| CAS Number | 2024333-12-6 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Key Precursor | 1-tert-butyl-4-iodo-1H-pyrazole (CAS 1354705-41-1) |
| Physical State | Pale yellow solid / Low-melting solid |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
| Stability | Stable under standard conditions; alkyne sensitive to prolonged light/air exposure |
Discovery & Synthesis: The "De Novo" Approach
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole presents a specific challenge: the steric bulk of the tert-butyl group makes direct alkylation of a pre-formed 4-ethynylpyrazole inefficient, often leading to elimination or poor regioselectivity.
Consequently, the "discovery" of scalable routes for this molecule relies on de novo ring construction followed by functionalization. The industrial standard involves a three-stage protocol.
The Flawed Route: Direct Alkylation
Attempting to alkylate 4-iodopyrazole with tert-butyl bromide typically fails due to the E2 elimination pathway dominating over Sɴ2 substitution, driven by the basicity of the pyrazole anion and the steric hindrance of the tertiary halide.
The Validated Route: Cyclocondensation & Sonogashira
The preferred pathway builds the pyrazole ring around the tert-butyl hydrazine moiety, ensuring 100% regioselectivity.
Stage 1: Pyrazole Ring Construction
-
Reagents: tert-Butylhydrazine hydrochloride + 1,1,3,3-Tetramethoxypropane (or Malonaldehyde bis(dimethylacetal)).
-
Mechanism: Acid-catalyzed cyclocondensation.
-
Note: This step avoids the steric clash of late-stage alkylation.
Stage 2: Regioselective Iodination
-
Reagents: N-Iodosuccinimide (NIS) or Iodine/Ceric Ammonium Nitrate (CAN).
-
Conditions: Acetonitrile, RT to 60°C.
-
Outcome: 1-tert-butyl-4-iodo-1H-pyrazole (CAS 1354705-41-1).[4]
-
Logic: The C4 position is the most electron-rich site on the pyrazole ring, allowing for highly selective electrophilic aromatic substitution.
Stage 3: Sonogashira Coupling & Deprotection
-
Coupling: Reaction with Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, and Triethylamine.
-
Deprotection: Removal of the TMS group using K₂CO₃ in Methanol or TBAF in THF.
-
Final Product: 1-tert-butyl-4-ethynyl-1H-pyrazole .
Synthesis Workflow Diagram
Caption: Validated synthetic pathway from commercially available hydrazine precursors to the final alkyne building block.
Applications in Drug Discovery[5]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a high-value fragment for probing "hydrophobic pockets" in enzymes.
-
Tert-butyl Role: Mimics the spatial volume of a phenyl ring but is aliphatic and metabolically distinct. It often improves solubility compared to biaryl systems.
-
Ethynyl Role: Acts as a rigid linker. In Click Chemistry , it reacts with azides to form 1,4-disubstituted 1,2,3-triazoles, a bioisostere for amide bonds often used to link the "warhead" to the "tail" of a kinase inhibitor.
Kinase Inhibition (Case Study Logic)
Many kinase inhibitors (e.g., for B-Raf or JAK ) utilize a pyrazole core.
-
Binding Mode: The N2 nitrogen of the pyrazole often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.
-
Substituent Effect: The 1-tert-butyl group projects into the solvent-exposed area or a specific hydrophobic back-pocket, locking the conformation and improving potency.
Click Chemistry Workflow
The terminal alkyne allows for rapid library generation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Generation of triazole-linked bioactive libraries using the ethynyl-pyrazole scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole
-
Cyclization: Dissolve tert-butylhydrazine hydrochloride (10 mmol) and 1,1,3,3-tetramethoxypropane (10 mmol) in Ethanol (20 mL). Reflux for 4 hours. Concentrate in vacuo.[1][5][6] Partition between water and ether.[1] Dry organic layer (MgSO₄) to yield 1-tert-butyl-1H-pyrazole.[6]
-
Iodination: Dissolve the crude pyrazole (1.0 eq) in Acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Stir at RT for 12 hours.
-
Workup: Quench with saturated Na₂S₂O₃ solution. Extract with Ethyl Acetate.[1][6] Wash with brine.[5]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Sonogashira Coupling
-
Setup: In a flame-dried flask, combine 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).
-
Reaction: Add dry THF and Triethylamine (3.0 eq). Degas with Nitrogen. Add Trimethylsilylacetylene (1.2 eq).
-
Conditions: Stir at 50°C for 4-6 hours under inert atmosphere.
-
Desilylation: Dilute with Methanol. Add K₂CO₃ (2.0 eq). Stir at RT for 2 hours.
-
Isolation: Filter, concentrate, and purify via column chromatography to obtain 1-tert-butyl-4-ethynyl-1H-pyrazole .
References
-
Building Block Identification: Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue. Entry for CAS 2024333-12-6.[3] Link
-
Synthesis of 1-tert-butyl-1H-pyrazole: Dumas, J., et al. (2012). Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors. U.S. Patent 8,188,113 B2. (Describing the cyclization of tert-butylhydrazine). Link
- General Pyrazole Synthesis: Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal, 17(46). (Contextualizing the regiochemical control using bulky hydrazines).
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Intermediate Characterization: Smolecule Inc. (2023). 1-tert-butyl-4-iodo-1H-pyrazole (CAS 1354705-41-1) Technical Data. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 1354705-41-1|1-tert-butyl-4-iodo-1H-pyrazole|1-tert-butyl-4-iodo-1H-pyrazole| -范德生物科技公司 [bio-fount.com]
- 5. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 6. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
synthesis of derivatives from 1-tert-butyl-4-ethynyl-1H-pyrazole
Executive Summary
This application note details the robust synthesis and downstream functionalization of 1-tert-butyl-4-ethynyl-1H-pyrazole , a high-value scaffold in medicinal chemistry.[1] Unlike simple N-methyl analogs, the bulky tert-butyl group at the N1 position provides significant steric protection, influencing both the solubility profile and the metabolic stability of the final drug candidate (often targeting kinases such as LRRK2 or DLK).[1]
This guide prioritizes the N-alkyl (permanent) tert-butyl moiety, distinct from the acid-labile N-Boc protecting group.[1] The protocols herein describe the construction of the pyrazole core, installation of the alkyne handle, and divergent synthesis into triazoles (via CuAAC) and aryl-alkynes (via Sonogashira), serving as a self-validating system for library generation.
Strategic Synthesis Roadmap
The synthesis strategy is divided into two phases:
-
Core Construction: Building the 4-ethynyl handle from a halogenated precursor.[1]
-
Divergent Derivatization: Utilizing the alkyne as a "universal socket" for chemical biology and lead optimization.
Pathway Visualization
Figure 1: Linear construction of the ethynyl scaffold followed by divergent functionalization.
Module 1: Core Synthesis Protocols
Pre-requisite: The Starting Material
While 4-iodopyrazole is commercially available, the N-tert-butyl variant is best synthesized via the condensation of tert-butylhydrazine with 1,1,3,3-tetramethoxypropane (for the unsubstituted ring) followed by iodination with NIS, or directly from 2-((dimethylamino)methylene)malonaldehyde if 4-formyl functionality is desired first.[1]
Critical Note on Regiochemistry: The use of tert-butylhydrazine typically yields high regioselectivity due to steric bulk, favoring the formation of 1-substituted pyrazoles over isomeric mixtures often seen with smaller alkyl groups [1].[1]
Protocol A: Sonogashira Coupling & Deprotection
Objective: Install the terminal alkyne handle.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-tert-butyl-4-iodopyrazole | 1.0 | Substrate |
| Ethynyltrimethylsilane (TMS-Acetylene) | 1.2 | Alkyne Source |
| Pd(PPh3)2Cl2 | 0.05 | Catalyst |
| CuI | 0.02 | Co-catalyst |
| Et3N (Triethylamine) | 5.0 | Base/Solvent |
| THF | - | Co-Solvent (Optional) |[1]
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Oxygen is the enemy of the active Pd(0) species and promotes homocoupling (Glaser coupling) of the alkyne.[1]
-
Catalyst Loading: Charge the flask with 1-tert-butyl-4-iodopyrazole (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%).[1]
-
Solvent Addition: Add degassed Et3N (and THF if solubility is poor). Stir for 5 minutes.
-
Alkyne Addition: Add TMS-acetylene (1.2 equiv) dropwise via syringe.[1]
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[1] The bulky tert-butyl group does not interfere with C4 reactivity, but ensures the product is lipophilic.[1]
-
Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.
-
Deprotection (One-Pot optional): Dissolve the crude TMS-intermediate in MeOH. Add K2CO3 (1.5 equiv). Stir at RT for 30 mins.[1]
-
Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Module 2: Derivative Synthesis (Application)
Protocol B: "Click" Chemistry (CuAAC)
Context: This reaction creates 1,4-disubstituted 1,2,3-triazoles.[1] This is the gold standard for linking the pyrazole core to other pharmacophores or biological tags [2].
Mechanism & Causality: The tert-butyl group provides solubility in organic solvents, but "Click" chemistry is often aqueous.[1] We utilize a tBuOH/Water system to accommodate the lipophilic pyrazole while maintaining the aqueous environment required for optimal Cu(I) catalysis.[1]
Procedure:
-
Dissolution: Dissolve 1-tert-butyl-4-ethynyl-1H-pyrazole (1.0 equiv) and the desired Azide (R-N3, 1.0 equiv) in a 1:1 mixture of tBuOH/H2O.
-
Catalyst Generation: Add CuSO4·5H2O (10 mol%) followed by Sodium Ascorbate (20 mol%).[1] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[1]
-
Reaction: Stir vigorously at RT for 2-12 hours.
-
Checkpoint: If the product precipitates, the reaction is likely complete.
-
-
Isolation: Dilute with water. If solid, filter.[4] If oil, extract with DCM.
-
Note: This protocol avoids the use of stabilizing ligands (like TBTA) for simple substrates, but if the azide is a complex biomolecule, TBTA (10 mol%) is recommended to protect the protein scaffold [3].[1]
-
Protocol C: Sonogashira Cross-Coupling (Aryl Extension)
Context: Extending the conjugation for kinase inhibitors.
Procedure:
-
Mix 1-tert-butyl-4-ethynyl-1H-pyrazole (1.0 equiv) with an Aryl Iodide (1.1 equiv).[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) or the air-stable [DTBNpP]Pd(crotyl)Cl for challenging substrates [4].[1]
-
Base: Diisopropylamine (DIPA) in DMF.[1]
-
Temp: 60-80°C.
-
Expert Insight: The tert-butyl group prevents N-coordination to the Palladium, making this reaction cleaner than with N-unsubstituted pyrazoles.[1]
-
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Homocoupling (Diyne formation) | Oxygen presence in Sonogashira.[1] | Freeze-pump-thaw degas solvents.[1] Add alkyne slowly. |
| Incomplete Deprotection | Wet Methanol or old K2CO3.[1] | Use anhydrous MeOH; ensure pH > 10.[1] |
| Low Solubility in Click | Highly lipophilic Azide.[1] | Switch solvent to THF/Water or DMF.[1] |
| Regioisomer Contamination | Impure starting hydrazine. | Ensure 1-tert-butyl-4-iodo precursor is isomerically pure (>99%) before ethynylation.[1] |
References
-
Regio-specific synthesis of new 1-(tert-butyl) pyrazoles. Conicet / Elsevier. (2017). Discusses the steric control of tert-butyl groups in pyrazole condensation.
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates. National Institutes of Health (PMC). (2019).[1] Details Cu(I)-assisted click chemistry yields and conditions.
-
Click chemistry reagents. Chemie Brunschwig. Overview of TBTA and Cu(I) stabilization in click reactions.
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. National Institutes of Health (PMC). (2018).[1] Advanced coupling protocols for challenging substrates.[5]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. (2015).[1] Comparative analysis of steric effects in Sonogashira coupling.
Sources
- 1. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Biomolecules with 1-tert-butyl-4-ethynyl-1H-pyrazole: Application Notes and Protocols
Introduction: The Power of Pyrazole-Functionalized Biomolecules
In the landscape of modern chemical biology and drug development, the precise and stable modification of biomolecules is paramount. The ability to attach probes, therapeutic payloads, or other functional moieties to proteins, nucleic acids, and other biological macromolecules has unlocked unprecedented opportunities for understanding and manipulating biological systems. Among the diverse chemical tools available for bioconjugation, the "click chemistry" paradigm, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands out for its efficiency, specificity, and biocompatibility.[1][2][3]
This guide focuses on the application of 1-tert-butyl-4-ethynyl-1H-pyrazole , a versatile terminal alkyne, for the functionalization of biomolecules. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and metabolic stability.[4][5][6] The incorporation of this moiety into biomolecules can impart favorable pharmacokinetic properties. The tert-butyl group, a bulky and lipophilic substituent, can influence the solubility and conformational properties of the resulting conjugate. The terminal ethynyl group serves as a highly reactive handle for the CuAAC reaction, allowing for its covalent linkage to azide-modified biomolecules.[7][8]
This document provides a comprehensive overview of the principles and detailed protocols for utilizing 1-tert-butyl-4-ethynyl-1H-pyrazole in bioconjugation, aimed at researchers, scientists, and drug development professionals.
The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, forming a stable triazole linkage between a terminal alkyne and an azide.[9][10] This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[1][11] The reaction is not spontaneous and requires a copper(I) catalyst to proceed at a practical rate.
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges and, after protonolysis, yields the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.
A critical aspect of performing CuAAC on biomolecules is maintaining the copper catalyst in its active Cu(I) oxidation state.[12] This is typically achieved by using a reducing agent, such as sodium ascorbate, to reduce a more stable Cu(II) salt (e.g., CuSO₄) in situ.[9] However, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[9][12] To mitigate this, accelerating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are employed. These ligands stabilize the Cu(I) ion, enhance the reaction rate, and protect the biomolecule from oxidative damage.[11][13]
Experimental Protocols
The following protocols provide a general framework for the functionalization of proteins and nucleic acids with 1-tert-butyl-4-ethynyl-1H-pyrazole. It is crucial to optimize these protocols for each specific biomolecule and application.
Protocol 1: Functionalization of an Azide-Modified Protein
This protocol describes the labeling of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide.
-
1-tert-butyl-4-ethynyl-1H-pyrazole
-
Dimethyl sulfoxide (DMSO)
-
Protein Labeling Buffer (1.5x stock): containing triethylammonium acetate pH 6.8, and aminoguanidine.[11]
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Accelerating ligand solution (e.g., THPTA, 100 mM in water)[14]
-
Sodium ascorbate solution (e.g., 50 mM in water, prepare fresh )[11]
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)[11]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 1-tert-butyl-4-ethynyl-1H-pyrazole in DMSO.
-
Prepare fresh a 50 mM solution of sodium ascorbate in water.[11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer.
-
Add the 10 mM stock solution of 1-tert-butyl-4-ethynyl-1H-pyrazole to the reaction mixture. The final concentration of the pyrazole reagent should be in excess of the protein concentration (typically 10-50 fold excess).
-
Add the CuSO₄ solution and the accelerating ligand solution. A common ratio is 1:5 of CuSO₄ to ligand.[1]
-
Gently mix the solution by pipetting.
-
-
Initiation of the Reaction:
-
Incubation:
-
Incubate the reaction at room temperature for 1 to 4 hours. For sensitive proteins or lower concentrations, the incubation time can be extended up to 16 hours.[11] The reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent visualization (if an azide-fluorophore was used in a parallel control reaction) or mass spectrometry.
-
-
Purification:
-
Remove the excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[11]
-
Quantitative Data for Protein Functionalization:
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Pyrazole Alkyne | 10-50 fold molar excess | Drives the reaction to completion. |
| CuSO₄ | 50-250 µM | Catalytic amount; higher concentrations can increase protein damage.[12] |
| Accelerating Ligand | 250-1250 µM (5x vs. Cu) | Stabilizes Cu(I) and protects the protein.[1] |
| Sodium Ascorbate | 1-5 mM | Reduces Cu(II) to Cu(I).[12] |
| Aminoguanidine | 1-5 mM | Scavenges reactive ascorbate byproducts.[11][12] |
| Reaction Time | 1-16 hours | Dependent on reactant concentrations and biomolecule stability.[11] |
| Temperature | Room Temperature | Mild conditions to preserve protein structure and function. |
Protocol 2: Functionalization of an Azide-Modified Oligonucleotide
This protocol outlines the labeling of an azide-containing DNA or RNA oligonucleotide.
Materials:
-
Azide-modified oligonucleotide in nuclease-free water or a suitable buffer.
-
1-tert-butyl-4-ethynyl-1H-pyrazole
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Accelerating ligand solution (e.g., THPTA, 200 mM in water)[14]
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )[14]
-
Ethanol for precipitation
-
Sodium acetate solution (3 M)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 1-tert-butyl-4-ethynyl-1H-pyrazole in DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.[14]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified oligonucleotide solution.
-
Add the 10 mM stock solution of 1-tert-butyl-4-ethynyl-1H-pyrazole. A 4 to 50-fold excess is recommended.[14]
-
Add the CuSO₄ and THPTA ligand solutions. It is advisable to pre-mix the CuSO₄ and ligand in a 1:2 ratio before adding to the reaction.[14]
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to start the reaction.[14]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes.[14]
-
-
Purification:
-
The functionalized oligonucleotide can be purified by ethanol precipitation or by using an appropriate chromatography method (e.g., HPLC).[14]
-
Quantitative Data for Oligonucleotide Functionalization:
| Parameter | Recommended Concentration/Amount | Rationale |
| Oligonucleotide | Varies based on application | |
| Pyrazole Alkyne | 4-50 fold molar excess | Ensures complete reaction.[14] |
| CuSO₄/Ligand Complex | ~25 equivalents | Provides sufficient catalyst for efficient conversion.[14] |
| Sodium Ascorbate | ~40 equivalents | Maintains the active Cu(I) state.[14] |
| Reaction Time | 30-60 minutes | Typically a rapid reaction for oligonucleotides.[14] |
| Temperature | Room Temperature | Mild conditions suitable for nucleic acids. |
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through analytical characterization of the final product.
-
For Proteins: Successful conjugation can be confirmed by a shift in molecular weight on an SDS-PAGE gel or by mass spectrometry (MALDI-TOF or ESI-MS). The incorporation of the pyrazole moiety will result in a predictable mass increase.
-
For Nucleic Acids: Successful labeling can be verified by a mobility shift in gel electrophoresis (e.g., PAGE) or by HPLC analysis, which will show a new peak corresponding to the functionalized oligonucleotide. Mass spectrometry can also confirm the mass change.
Conclusion
1-tert-butyl-4-ethynyl-1H-pyrazole is a valuable reagent for the functionalization of biomolecules via the robust and efficient CuAAC reaction. The protocols and guidelines presented here provide a solid foundation for researchers to label proteins and nucleic acids with this versatile pyrazole-containing moiety. By understanding the underlying chemistry and the roles of the various reaction components, scientists can confidently apply this tool in their research and development endeavors, paving the way for novel diagnostics, therapeutics, and a deeper understanding of biological processes.
References
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry - Ting Laboratory. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. Available at: [Link]
-
Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC. Available at: [Link]
-
Site-specific functionalization of proteins and their applications to therapeutic antibodies. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available at: [Link]
-
Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Available at: [Link]
-
Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. Available at: [Link]
-
Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria | Biochemistry. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available at: [Link]
-
Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC. Available at: [Link]
-
Click Chemistry - Med Chem 101. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
Specific and quantitative labeling of biomolecules using click chemistry - Frontiers. Available at: [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents - PMC. Available at: [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. Available at: [Link]
-
DNA synthesis monitoring (Cell proliferation) - Jena Bioscience. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation - ResearchGate. Available at: [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing). Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. Available at: [Link]
-
Protocol for genome-wide DNA replication timing analysis using click chemistry-based biotinylation - PMC. Available at: [Link]
-
Green One-Pot Protocol for the Synthesis of Novel Pyrazole Derivatives by DES Catalyst: In vitro Biological Application and Comprehensive Computational Studies - ResearchGate. Available at: [Link]
-
1-tert-butyl-1h-pyrazole-4-carboxylic acid - PubChemLite. Available at: [Link]
-
4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine - PubChem - NIH. Available at: [Link]
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- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
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- 8. lumiprobe.com [lumiprobe.com]
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- 13. vectorlabs.com [vectorlabs.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Synthesis of Pyrazole-Triazole Scaffolds via Azide-Alkyne Cycloaddition with 1-tert-butyl-4-ethynyl-1H-pyrazole
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has proven to be a highly effective approach for generating novel molecular entities with enhanced biological activity.[1][2][3] The pyrazole ring system is a cornerstone of many pharmaceutical compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Similarly, the 1,2,3-triazole moiety, prized for its high chemical stability, aromaticity, and hydrogen bonding capability, serves as a robust and versatile linker or pharmacophore.[5]
The convergence of these two critical heterocycles through the azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a powerful and modular platform for the rapid assembly of diverse compound libraries.[5][6][7] This guide provides a detailed technical overview and actionable protocols for the reaction of 1-tert-butyl-4-ethynyl-1H-pyrazole with organic azides. We will explore the two primary catalytic pathways that afford regioisomeric products: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the complementary 1,5-disubstituted isomers.[8][7][9][10][11][12]
The use of the tert-butyl group on the pyrazole nitrogen serves a dual purpose: it acts as a protecting group that can be removed under acidic conditions if the free N-H is desired, and it significantly enhances the solubility of the starting material and products in common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pyrazole-triazole hybrids.
Part 1: Mechanistic Principles and Regiocontrol
The reaction between the terminal alkyne of 1-tert-butyl-4-ethynyl-1H-pyrazole and an organic azide (R-N₃) is a 1,3-dipolar cycloaddition. While this reaction can occur thermally, it requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[7] The true power of this transformation is unlocked through metal catalysis, which not only dramatically accelerates the reaction rate but also provides exquisite control over the regiochemical outcome.
Copper(I)-Catalyzed Pathway (CuAAC) for 1,4-Regioisomers
The CuAAC reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[8][10] This intermediate then coordinates with the organic azide, followed by a cyclization and rearomatization sequence to yield the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.[13]
Caption: Generalized mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium(II)-Catalyzed Pathway (RuAAC) for 1,5-Regioisomers
To access the complementary 1,5-disubstituted triazole isomers, a different catalytic system is required. Ruthenium(II) complexes, such as [Cp*RuCl(PPh₃)₂], are highly effective for this purpose.[9][14] The mechanism of the RuAAC reaction is distinct from the CuAAC pathway. It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the alkyne and azide.[9][10][11] Subsequent reductive elimination from this intermediate directly furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[14]
Caption: Proposed mechanism for the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Part 2: Experimental Protocols & Workflows
Safety Note: Organic azides, particularly those of low molecular weight, can be explosive and should be handled with extreme care behind a blast shield. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Ruthenium catalysts should be handled in a fume hood.
Protocol 1: CuAAC Synthesis of 1,4-Disubstituted Pyrazole-Triazoles
This protocol describes a general and reliable method for synthesizing 1-tert-butyl-4-(1-aryl/alkyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole using an in-situ generated Cu(I) catalyst.
Materials & Reagents:
-
1-tert-butyl-4-ethynyl-1H-pyrazole
-
Organic Azide (R-N₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: e.g., 1:1 mixture of tert-Butanol and Water, or Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
Reactant Setup: To a round-bottom flask, add 1-tert-butyl-4-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.0-1.1 eq).
-
Solvent Addition: Dissolve the reactants in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH/H₂O, approximately 0.1-0.2 M concentration). Stir the mixture until all solids are dissolved.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq, e.g., 1M solution). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq, e.g., 0.5M solution).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the CuSO₄ solution.[15] A color change (often to a yellow-green or orange suspension) indicates the formation of the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting alkyne is consumed (typically 2-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole product.
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.[16]
Protocol 2: RuAAC Synthesis of 1,5-Disubstituted Pyrazole-Triazoles
This protocol outlines the synthesis of the 1,5-regioisomer using a standard ruthenium catalyst. This reaction is sensitive to air and moisture, so standard inert atmosphere techniques should be employed.
Materials & Reagents:
-
1-tert-butyl-4-ethynyl-1H-pyrazole
-
Organic Azide (R-N₃)
-
Ruthenium Catalyst: e.g., Pentamethylcyclopentadienyl(cyclooctadiene)ruthenium(II) chloride, [CpRuCl(cod)] or [CpRuCl(PPh₃)₂]
-
Anhydrous, degassed solvent: e.g., Toluene, Dioxane, or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Inert gas line (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfers
-
Standard workup and purification equipment as listed in Protocol 1
Procedure:
-
Inert Atmosphere Setup: Place 1-tert-butyl-4-ethynyl-1H-pyrazole (1.0 eq), the organic azide (1.1-1.2 eq), and the ruthenium catalyst (0.02-0.05 eq) into a Schlenk flask.
-
Atmosphere Exchange: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar) to remove all oxygen.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe to the flask (to a concentration of 0.1-0.5 M).
-
Reaction Conditions: Stir the mixture at the desired temperature. While some reactions proceed at room temperature, heating (e.g., 60-100 °C) is often required for efficient conversion.[17]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction times can vary from a few hours to 48 hours depending on the substrates and temperature.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is directly purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure 1,5-disubstituted triazole product.
-
Characterization: Confirm the product structure using NMR, HRMS, and IR spectroscopy.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of pyrazole-triazole hybrids.
Part 3: Data Summary & Applications
The choice of catalyst is the primary determinant of regioselectivity. The following table summarizes typical reaction parameters for the synthesis of pyrazole-triazole hybrids.
| Parameter | CuAAC (1,4-Isomer) | RuAAC (1,5-Isomer) |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | [CpRuCl(cod)] or [CpRuCl(PPh₃)₂] |
| Catalyst Loading | 1-10 mol% Cu(II) | 2-5 mol% Ru(II) |
| Ligand | Optional (e.g., TBTA, THPTA)[15] | None required |
| Solvent | t-BuOH/H₂O, DMF, DMSO, THF | Toluene, Dioxane, THF (anhydrous) |
| Temperature | Room Temperature | Room Temperature to 100 °C |
| Atmosphere | Air | Inert (N₂ or Ar) |
| Typical Yields | 70-98% | 60-95% |
Applications in Research and Development
The pyrazole-triazole hybrid scaffold is of significant interest to the pharmaceutical and biotechnology sectors. The ability to reliably and regioselectively synthesize these compounds allows for the creation of large, diverse libraries for high-throughput screening.
-
Drug Discovery: These hybrid molecules have been investigated as potential antibacterial agents, anticancer therapeutics, and kinase inhibitors.[1][16][18] The triazole ring acts as a stable, non-hydrolyzable mimic of an amide bond, which is a valuable feature in peptidomimetic design.[8]
-
Chemical Biology: The CuAAC reaction, in particular, is highly biocompatible under specific conditions (using stabilizing ligands to reduce copper toxicity) and is widely used for bioconjugation.[19][20][21] This allows the 1-tert-butyl-4-ethynyl-1H-pyrazole moiety to be "clicked" onto proteins, nucleic acids, or cell surfaces that have been functionalized with an azide group.
-
Materials Science: The rigid, stable nature of the pyrazole-triazole linkage makes these compounds useful as building blocks for functional polymers, corrosion inhibitors, and fluorescent probes.[22]
References
- Da Fermo, A., Bisi, A., Orioli, R., Gobbi, S., & Belluti, F. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 31(2), 355.
- Li, Y., et al. (2019). Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Molecules, 24(7), 1311.
- Público, C. (2017). Regio-specific synthesis of new 1-(tert-butyl). CONICET.
- Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130, 8923-8930.
- Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. (n.d.). International Journal of Environmental Sciences.
- Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. (2025).
- The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chem.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3, 153-162.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053.
- Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. (2014). International Refereed Journal of Reviews and Research.
- Lebeau, A., et al. (2016). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 13(9).
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Inorganic Chemistry, 61(30), 11765–11776.
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.). ChemRxiv.
- Tetranuclear and trinuclear copper(I) pyrazolates as catalysts in copper mediated azide-alkyne cycloadditions (CuAAC). (n.d.).
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026).
- Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
- "Click" chemistry with CuAIAC. (n.d.). Bio&Organic LAB, P1-0179, FKKT.
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Chalmers University of Technology.
- Sudeep, P., Vagish, C. B., Kumar, A. D., & Kumar, K. A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40.
- van der Wal, S., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(16).
- Ruthenium-Catalyzed Azide-Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Lig
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Organic & Biomolecular Chemistry, 14(48), 11244-11253.
- Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II)
- 1,2,3-Triazoles: Synthesis and Biological Application. (n.d.).
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (n.d.). Enamine.
- Recent Catalysts Used in the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles by Heterogeneous and Homogeneous Methods. (n.d.). MDPI.
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. (2025).
- D'Souza, D., & Müller, T. J. J. (2007). Multi-component syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Chemical Society Reviews, 36(7), 1095-1108.
- Hanamoto, T., et al. (2000). A novel one-pot synthesis of 5-tributylstannyl-4-fluoropyrazole. Tetrahedron Letters, 41(16), 2841-2844.
- Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv.
- Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). Molecules, 30(22), 5218.
- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. (2019). Frontiers in Chemistry, 7, 196.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71.
- tert-Butyl 4-forMyl-1H-pyrazole-1-carboxyl
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). Beilstein Journal of Organic Chemistry.
- SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. (n.d.). KTU ePubl.
Sources
- 1. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. theaspd.com [theaspd.com]
- 5. irjrr.com [irjrr.com]
- 6. researchgate.net [researchgate.net]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. research.chalmers.se [research.chalmers.se]
- 12. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents | MDPI [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]
techniques for monitoring reactions with 1-tert-butyl-4-ethynyl-1H-pyrazole
Technical Guide: Monitoring Strategies for 1-tert-butyl-4-ethynyl-1H-pyrazole Transformations
Part 1: Introduction & Analytical Profile
1-tert-butyl-4-ethynyl-1H-pyrazole is a high-value heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., JAK, LRRK2 pathways). Its structural utility lies in the C4-ethynyl group , a "sterically accessible yet rigid" handle for Click Chemistry (CuAAC) or Sonogashira couplings, and the N1-tert-butyl group , which enhances lipophilicity and metabolic stability while preventing unwanted regiochemical scrambling at the nitrogen.
As a Senior Application Scientist, I emphasize that monitoring reactions with this scaffold requires distinguishing the subtle consumption of the alkyne moiety against the background of the stable pyrazole core.
Physicochemical & Spectral Fingerprint
Before initiating synthesis, verify your starting material (SM) against these baseline metrics.
| Parameter | Expected Value / Characteristic | Diagnostic Note |
| Molecular Formula | C₉H₁₂N₂ | MW: 148.21 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~1.58 ppm (s, 9H, t-Bu) | The t-Bu singlet is the internal integration standard. |
| δ ~3.1–3.3 ppm (s, 1H, ≡C-H ) | Critical Monitoring Point. Disappears upon reaction. | |
| δ ~7.5–8.0 ppm (s/d, 2H, Pyrazole-H) | Shifts slightly downfield upon triazole formation. | |
| FT-IR (ATR) | ~3280–3300 cm⁻¹ (sharp, strong) | ≡C-H stretch. The most reliable IR indicator. |
| ~2100–2150 cm⁻¹ (weak) | C≡C stretch. Often too weak for in-situ monitoring. | |
| LC-MS (ESI+) | [M+H]⁺ = 149.1 | Low ionization efficiency is common for simple alkynes; rely on UV (254 nm). |
Part 2: Monitoring Protocols & Methodologies
Method A: In-Process Control (IPC) via UPLC-MS
Best for: Quantitative conversion data and detecting "Glaser" homocoupling impurities.
The Challenge: The lipophilic t-butyl group makes the SM retain strongly on C18 columns. The alkyne functionality is less polar than the resulting triazole product (in Click chemistry), leading to a counter-intuitive elution order depending on the mobile phase pH.
Protocol:
-
Sample Prep: Aliquot 10 µL reaction mixture into 990 µL MeCN:H₂O (50:50).
-
Column: C18 Reverse Phase (e.g., Acquity BEH, 1.7 µm).
-
Gradient: 5% to 95% B over 2 minutes (A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid).
-
Detection: UV at 254 nm (primary) and TIC (secondary).
Decision Logic:
-
Target Product: Appears at lower retention time (Rt) than SM if the coupled azide is polar.
-
Impurity Alert: A peak at 2× retention time or MW ~294 Da suggests Glaser Homocoupling (dimerization of the alkyne). This indicates oxygen leakage into your reactor.
Method B: ¹H NMR Spectroscopy (Endpoint Verification)
Best for: Structural confirmation and regioisomer checks.
The "Self-Validating" Standard: Use the tert-butyl singlet (~1.6 ppm) as an internal anchor. It should remain a singlet integrating to 9H throughout the reaction.
-
Reaction Start: Presence of alkyne proton at ~3.2 ppm (1H).
-
Reaction End: Complete disappearance of the signal at ~3.2 ppm. Appearance of a new triazole proton singlet (typically δ 8.0–9.0 ppm).
Part 3: Experimental Protocol (CuAAC Click Reaction)
Context: This protocol describes the coupling of 1-tert-butyl-4-ethynyl-1H-pyrazole with a benzyl azide derivative.
Safety: Azides are potential explosives. Perform all reactions behind a blast shield.
Workflow Diagram (DOT Visualization):
Caption: Figure 1. Decision-tree workflow for CuAAC coupling of 1-tert-butyl-4-ethynyl-1H-pyrazole.
Step-by-Step Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve 1-tert-butyl-4-ethynyl-1H-pyrazole (1.0 equiv) and the corresponding azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Expert Insight: The tert-butyl group on the pyrazole aids solubility in the organic phase, while the water is essential for the copper catalyst acceleration.
-
-
Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate (0.5 M in water). Add CuSO₄·5H₂O (5 mol%) to the reaction vessel, followed immediately by the Sodium Ascorbate (10 mol%).
-
Visual Check: The solution should turn a bright, clear yellow/orange. A dark green/brown color indicates Cu(II) dominance (inactive species) due to oxidation; add more ascorbate if this occurs.
-
-
Reaction: Stir vigorously at Room Temperature (RT).
-
Monitoring (T = 2h): Perform UPLC-MS (Method A).
-
Look for the disappearance of MW 148 (SM) and appearance of Product Mass.
-
-
Workup: Upon completion, add a metal scavenger (e.g., QuadraPure™ TU or saturated EDTA) to remove copper. Extract with EtOAc.[1][2]
Part 4: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 80% | Oxidation of Cu(I) to Cu(II) by ambient air. | Add an additional 5 mol% Sodium Ascorbate. Sparge headspace with N₂. |
| New Peak at ~2x MW | Glaser Coupling: Oxygen facilitated homocoupling of two ethynyl pyrazoles. | Strictly degas solvents before catalyst addition. This is irreversible. |
| Broad NMR Peaks | Paramagnetic Cu(II) residues remaining in sample. | Wash organic layer with 10% NH₄OH or EDTA solution to chelate copper. |
| Low Mass Spec Signal | Poor ionization of the non-polar alkyne. | Do not rely solely on TIC. Use UV (210-254 nm) or ELSD for accurate conversion tracking. |
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Li, L., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazoles. Tetrahedron Letters.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. (Standard reference for Alkyne/Pyrazole NMR shifts).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
Ticket ID: PYR-ALK-004 Subject: Yield Optimization & Protocol Standardization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole presents a unique set of challenges compared to standard pyrazole chemistry. The steric bulk of the tert-butyl group at position N1 and the inherent instability of the terminal alkyne at C4 require a strictly controlled protocol.
This guide moves beyond generic literature, providing a field-validated 4-step workflow designed to maximize yield and minimize common failure modes (e.g., regioisomeric mixtures, Glaser homocoupling, and polymerization).
Module 1: The Optimized Synthetic Pathway
We recommend a de novo ring construction strategy. Direct alkylation of 4-ethynylpyrazole with tert-butyl halides is not recommended due to the dominance of E1 elimination side reactions over SN2 substitution.
Workflow Visualization
Figure 1: Validated synthetic route avoiding N-alkylation pitfalls.
Module 2: Step-by-Step Protocol & Critical Process Parameters (CPP)
Step 1: Ring Construction (Cyclization)
-
Reagents: tert-Butylhydrazine HCl (1.0 equiv), 1,1,3,3-Tetramethoxypropane (1.1 equiv).
-
Solvent: Ethanol (0.5 M concentration).
-
Conditions: Reflux for 3–4 hours.
-
Technical Insight: 1,1,3,3-Tetramethoxypropane acts as a masked malonaldehyde. Under acidic conditions (provided by the hydrazine HCl salt), it hydrolyzes in situ to form the reactive dicarbonyl species.
-
Checkpoint: The tert-butyl group is bulky. Ensure vigorous stirring. The product is often a low-melting solid or oil; do not discard the filtrate without checking by TLC/LCMS.
Step 2: C4-Iodination
-
Reagents: 1-(tert-butyl)-1H-pyrazole (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).
-
Conditions: Room temperature (RT) to 40°C.
-
Why NIS? NIS is superior to I2/CAN for this substrate because it simplifies workup and avoids strong oxidants that might degrade the N-t-butyl bond or cause ring oxidation.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).[2][3]
Step 3: Sonogashira Coupling (The Critical Bottleneck)
This is the step with the highest failure rate.
-
Reagents: 4-Iodo-intermediate (1.0 equiv), Trimethylsilylacetylene (1.2–1.5 equiv), Pd(PPh3)2Cl2 (2–5 mol%), CuI (1–2 mol%).
-
Base/Solvent: Et3N (or Diisopropylamine) / THF (1:1 mixture).
-
Protocol:
-
Dissolve aryl iodide, Pd catalyst, and CuI in degassed solvent.
-
Add base.[4]
-
Add TMS-acetylene last (dropwise).
-
Stir at RT (or mild heat, 40°C) under Argon.
-
Step 4: Deprotection[6]
-
Reagents: K2CO3 (0.5 equiv) in Methanol.
-
Duration: 15–30 mins at RT.
-
Warning: Do not use TBAF. Fluoride sources can sometimes cause polymerization of electron-rich ethynyl pyrazoles or complicate the removal of tetrabutylammonium salts. Carbonate methanolysis is milder and cleaner.
Module 3: Troubleshooting Guide (Root Cause Analysis)
| Symptom | Probable Cause | Corrective Action |
| Step 1: Low Yield | Hydrazine HCl salt did not fully dissolve/react. | Add a catalytic amount of HCl (conc.) to accelerate acetal hydrolysis of the tetramethoxypropane. |
| Step 3: Blue/Green Reaction Mixture | Oxidation of Copper species (Oxygen leak). | The reaction must be strictly anaerobic. Degas solvents by sparging with Argon for 20 mins before adding CuI. |
| Step 3: Homocoupling (Glaser) | Excess CuI or presence of O2. | Reduce CuI loading to 1 mol%. Ensure positive Argon pressure. Add TMS-acetylene slowly. |
| Step 3: Black Precipitate | Catalyst decomposition ("Pd Black"). | Ligand insufficiency. Add excess PPh3 (10 mol%) to stabilize the Pd species. |
| Step 4: Polymerization | Product instability during concentration. | Do not heat the water bath above 30°C during rotary evaporation. Add a radical inhibitor (BHT) if storing. |
| Final Product: Missing H-NMR Signal | Deuterium exchange. | The terminal alkyne proton is acidic. If using MeOD or D2O, the proton may exchange. Use CDCl3 or DMSO-d6.[4] |
Module 4: Isolation & Handling of the Terminal Alkyne
The final compound, 1-tert-butyl-4-ethynyl-1H-pyrazole , is a "living" functional group.
-
Volatility Warning: This compound may sublime or co-evaporate with solvents.
-
Recommendation: Do not dry under high vacuum (< 1 mbar) for extended periods.
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Terminal alkynes on electron-rich heterocycles are prone to oxidation. Use within 48 hours of deprotection for best results in subsequent "Click" chemistry or coupling reactions.
FAQs
Q: Can I use 4-bromo-1-tert-butylpyrazole instead of the iodo- analog? A: Yes, but the Sonogashira coupling will be significantly slower and may require heating (60–80°C). Higher temperatures increase the risk of TMS-cleavage and subsequent side reactions. We strongly recommend the Iodo derivative for room-temperature coupling.
Q: Why not alkylate 4-ethynylpyrazole directly with t-butyl bromide? A: The tert-butyl cation is hard to generate for SN2 attack. Under basic conditions required for alkylation, tert-butyl halides preferentially undergo E1 elimination to form isobutylene gas, resulting in <5% yield of the desired product.
Q: Can I telescope Step 3 and 4 (One-pot deprotection)? A: Yes. After the Sonogashira is complete (checked by TLC), add MeOH and K2CO3 directly to the reaction mixture. However, this complicates the extraction as you will have copper salts and phosphine oxides in the crude matrix. Isolation of the TMS-intermediate is recommended for high-purity applications.
References
-
Regioselective Pyrazole Synthesis
-
Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[5]
- Note: Establishes the baseline for hydrazine/1,3-dicarbonyl condens
-
-
Iodination Protocols
- Vasilevsky, S. F., et al. "Cross-coupling reactions of 4-halopyrazoles." Heterocycles, 2003.
- Note: Details the reactivity differences between 4-bromo and 4-iodo pyrazoles in Pd-c
-
Sonogashira Optimization
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
- Note: Authoritative review on suppressing Glaser homocoupling and optimizing c
-
TMS Deprotection Stability
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Technical Support Center: 1-tert-butyl-4-ethynyl-1H-pyrazole Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies
Executive Summary: The Molecule & The Challenge
1-tert-butyl-4-ethynyl-1H-pyrazole is a critical scaffold in medicinal chemistry, particularly as a pharmacophore in Tyrosine Kinase inhibitors (e.g., BTK inhibitors). The sterically demanding tert-butyl group combined with the reactive ethynyl handle makes high-purity synthesis essential but challenging.
While several routes exist, the industry standard involves the Sonogashira coupling of 4-iodo-1-tert-butyl-1H-pyrazole with trimethylsilylacetylene (TMSA), followed by desilylation. This guide focuses on the specific byproduct profile of this route, as it is the most robust method for scale-up.
Diagnostic Workflow: Identify Your Impurity
Before adjusting your protocol, identify the impurity based on its analytical signature.
| Impurity Type | LC-MS Signature (relative to Product M) | H-NMR Characteristic | Likely Cause |
| Glaser Dimer | [2M - 2H] (Dimer) | Symmetric aromatic signals; missing alkyne proton. | O₂ leak during coupling; Cu(I) oxidation. |
| Protodehalogenated | [M - 24] (Loss of C₂H) | New triplet/singlet at ~7.5-8.0 ppm (C4-H). | Pd cycle failure; Hydride source present. |
| Silylated Intermediate | [M + 72] (+TMS) | Strong singlet at 0.2 ppm (9H). | Incomplete deprotection; pH too low. |
| Hydrated Ketone | [M + 18] (+H₂O) | Loss of alkyne proton; new methyl ketone singlet (~2.4 ppm). | Acidic workup; Hg/Au contamination. |
| Regioisomer (N2) | [M] (Isobaric) | Distinct splitting of t-butyl or pyrazole protons. | Impure starting material (1,5-isomer). |
Critical Pathway & Byproduct Map
The following diagram illustrates the standard synthetic pathway and the specific branching points where critical byproducts are generated.
Figure 1: Mechanistic pathway showing the origin of Glaser dimers, reduced byproducts, and hydration impurities.
Troubleshooting Guides (FAQs)
Module 1: The "Glaser" Problem (Oxidative Homocoupling)
User Report: "I see a major impurity at roughly double the molecular weight. It crystallizes with the product."
Technical Analysis: This is the Glaser Dimer (1,4-bis(1-(tert-butyl)-1H-pyrazol-4-yl)buta-1,3-diyne). It forms when Copper(I) is oxidized to Copper(II) by atmospheric oxygen.[1] Cu(II) catalyzes the coupling of two terminal alkynes.[1] This can happen during the Sonogashira reaction (coupling TMS-acetylene to itself) or after deprotection if the terminal alkyne is exposed to air and copper residues [1].
Corrective Actions:
-
Strict Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent before adding the catalyst.
-
Slow Addition: Add the TMS-acetylene solution slowly via syringe pump. High local concentrations of alkyne + Cu + trace O₂ = Dimer.
-
Copper Scavenging: Post-reaction, wash the organic layer with 10% aqueous NH₄OH or EDTA solution. Removing Cu residues prevents dimerization during the drying/concentration steps.
Module 2: Protodehalogenation (The "Missing" Alkyne)
User Report: "My conversion is good, but I have a 10% impurity that matches the mass of the starting material minus the iodine."
Technical Analysis: This is 1-tert-butyl-1H-pyrazole . It arises from the "reductive elimination" of the aryl-palladium species without coupling. This is often caused by excessive heating or the presence of hydride donors (e.g., if using impure amines or solvents) [2].
Corrective Actions:
-
Lower Temperature: Sonogashira on iodopyrazoles typically proceeds at RT or mild heat (40°C). Do not reflux unless necessary.
-
Solvent Switch: If using DMF/TEA, switch to THF/TEA or MeCN/TEA. DMF can sometimes act as a hydride source at high temperatures.
-
Catalyst Check: Ensure your Pd(PPh₃)₂Cl₂ is bright yellow. If it is dark orange/brown, it has decomposed to Pd(0) aggregates, which are less active and promote side reactions.
Module 3: Regioisomer Contamination
User Report: "The NMR peaks for the tert-butyl group are split. Is this a rotamer?"
Technical Analysis: Unlikely to be a rotamer. This is likely the 1,5-isomer (1-tert-butyl-5-ethynyl-1H-pyrazole). This impurity does not come from the coupling step; it comes from the synthesis of the starting material (4-iodo-1-tert-butyl-pyrazole). If the pyrazole ring was closed using tert-butylhydrazine and an asymmetric enaminone, a mixture of 1,3- and 1,5-isomers forms [3].
Corrective Actions:
-
QC Your Starting Material: Run a NOESY NMR on your 4-iodo precursor. The tert-butyl protons should show a correlation to the proton at C5 (adjacent) and not C3.
-
Purification: These isomers are difficult to separate after alkyne formation. You must purify the iodinated precursor via column chromatography (silica, Hex/EtOAc gradient) before attempting the coupling.
Optimized Protocol: "The Gold Standard"
This protocol minimizes dimerization and ensures complete deprotection.
Step 1: Coupling (Sonogashira)
-
Charge a flask with 4-iodo-1-tert-butyl-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed THF (10 vol) and Triethylamine (3.0 equiv).
-
Add TMS-acetylene (1.2 equiv) dropwise over 30 mins at RT.
-
Stir at RT for 4-6 hours. Monitor by HPLC (Target: >98% conversion to Intermediate).
-
Workup: Filter through Celite (removes Pd/Cu). Concentrate.
Step 2: Deprotection (Desilylation)
-
Dissolve the crude oil in Methanol (10 vol).
-
Add K₂CO₃ (0.5 equiv). Note: Fluoride (TBAF) is unnecessary and can cause slime/emulsions.
-
Stir at RT for 1 hour.
-
Critical Wash: Dilute with Et₂O. Wash with 10% NH₄Cl (removes base) followed by water .
-
Dry over Na₂SO₄ (avoid MgSO₄ if acidic impurities are suspected).
Interactive Troubleshooting Logic
Use this decision tree to resolve low yields or purity issues.
Figure 2: Decision tree for rapid impurity identification.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles: The Impact of Fluorine. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Yeom, C. E., et al. (2008).[6][7] DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(4), 565-568.[6] Link
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-tert-butyl-4-ethynyl-1H-pyrazole and all reagents before handling.
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
improving the stability of 1-tert-butyl-4-ethynyl-1H-pyrazole
Technical Support Center: Stability & Handling of 1-tert-butyl-4-ethynyl-1H-pyrazole
Case ID: TBP-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary & Critical Alerts
Compound: 1-tert-butyl-4-ethynyl-1H-pyrazole Primary Vulnerability: Terminal Alkyne Instability (C4-position) Secondary Vulnerability: Sublimation/Volatility (Molecular Weight ~148.2 g/mol )[1]
This guide addresses the specific stability challenges of 1-tert-butyl-4-ethynyl-1H-pyrazole . Unlike many stable heterocycles, this compound possesses a "live" terminal alkyne handle. The primary failure mode is not decomposition of the pyrazole ring, but rather oxidative homocoupling (Glaser coupling) and oligomerization of the alkyne.
Critical "Do Not" List
-
DO NOT store in standard snap-cap vials at room temperature. (Risk: Sublimation and oxidation).
-
DO NOT expose to trace copper or iron salts without a chelator.[1] (Risk: Rapid catalytic dimerization).[1]
-
DO NOT subject to strong Lewis acids if the N-tert-butyl group is essential (though robust, it can undergo Hofmann-like elimination under extreme stress).[1]
Diagnostic: Is My Compound Compromised?
Before proceeding with experiments, verify the integrity of your material using this rapid diagnostic table.
| Observation | Diagnosis | Root Cause | Action |
| White/Off-white Solid | Healthy | Optimal purity.[1] | Proceed with experiment. |
| Yellow/Orange Tinge | Early Oxidation | Trace formation of Glaser dimer (diyne).[1] | Purify if sensitive; use if >95% pure.[1] |
| Brown/Black Gum | Polymerization | Radical-initiated oligomerization (polyacetylene formation).[1] | CRITICAL FAILURE. Attempt sublimation or discard. |
| Loss of Mass | Sublimation | High vapor pressure in unsealed vessel.[1] | Check concentration; reseal in cryo-vials. |
Mechanism of Degradation
Understanding why the compound degrades is the key to preventing it. The terminal alkyne is thermodynamically unstable relative to its polymer and kinetically susceptible to oxidative coupling.
Figure 1: Primary degradation pathways.[1] The "Yellowing" is usually the Glaser dimer, while "Browning" indicates polymerization.
Storage & Handling Protocols
Protocol A: Long-Term Storage (Shelf-Life Extension)
-
Temperature: -20°C is mandatory. The rate of polymerization drops significantly below 0°C.
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen is the fuel for Glaser coupling.[2]
-
Container: Use PTFE-lined screw caps or flame-sealed ampoules.[1] Avoid parafilm-wrapped snap caps, as volatiles can plasticize the parafilm.[1]
-
Stabilizers: For storage >6 months, add 0.1% w/w BHT (Butylated hydroxytoluene) .[1] This acts as a radical scavenger to stop polymerization chains [1].
Protocol B: Handling for Synthesis (Click Chemistry/Sonogashira)
When using this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Degas Solvents: Dissolved oxygen + Copper catalyst = Instant dimerization.[1] Sparge all solvents with Argon for 15 minutes before adding the pyrazole.
-
Order of Addition: Add the reducing agent (e.g., Sodium Ascorbate) before the Copper source to keep the environment reducing, preventing oxidative coupling [2].
Rescue & Purification Guide
If your compound has degraded (turned yellow/brown), use this workflow to recover usable material.
Figure 2: Purification decision tree.[1] Sublimation is preferred for this molecular weight class to avoid solvent interaction.
Purification Notes:
-
Sublimation: Because the MW is low (~148), sublimation is the cleanest method. It leaves the heavy polymer gum behind.
-
Chromatography: If running a column, use a gradient of Hexanes:Ethyl Acetate. The alkyne is non-polar; the Glaser dimer is slightly less polar than the monomer (often elutes just before or with it), while the polymer sticks to the baseline. Add 1% Et3N to the silica slurry to prevent acid-catalyzed degradation on the column.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on my TLC just above my product. What is it? A: This is likely the Glaser dimer (1,4-bis(1-tert-butyl-1H-pyrazol-4-yl)buta-1,3-diyne).[1] It forms when the alkyne is exposed to air and trace metals. It is very difficult to separate via standard chromatography. Sublimation is the best way to remove it.
Q2: Can I remove the tert-butyl group later? A: It is difficult. Unlike N-Boc (carbamate), the N-tert-butyl (alkyl) bond is robust.[1] It typically requires harsh acidic conditions (e.g., refluxing HBr or strong Lewis acids) or oxidative cleavage, which will likely destroy the alkyne first. If you need a removable group, consider using the 1-Boc analog instead [3].[1]
Q3: Is this compound explosive? A: While not a high explosive, terminal alkynes are high-energy functional groups.[1] High concentrations of copper acetylides (formed if mixed with copper in basic conditions) are explosive . Never let the reaction mixture dry out if copper is present. Quench with EDTA or ammonium chloride to strip copper before concentrating [4].
Q4: My yield is low after drying on the rotovap. Where did it go? A: You likely pumped it off.[1] Small ethynyl pyrazoles sublime easily.[1] Do not use high vacuum (< 5 mbar) for extended periods at room temperature. Stop evaporation as soon as the solvent is gone.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link][1]
-
Organic Syntheses. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org.[1][3] Synth. 89, 566-575.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Potential Hazards of Acetylene and Acetylides. Retrieved from [Link][1]
Sources
Technical Support Center: Enhancing the Solubility of 1-tert-butyl-4-ethynyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-tert-butyl-4-ethynyl-1H-pyrazole. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to provide direct, actionable solutions grounded in scientific principles.
FAQ 1: What are the key structural features of 1-tert-butyl-4-ethynyl-1H-pyrazole that influence its solubility?
Answer: Understanding the molecular structure of 1-tert-butyl-4-ethynyl-1H-pyrazole is the first step in troubleshooting its solubility. The compound's behavior in different solvents is a direct result of the interplay between its three primary functional components: the pyrazole ring, the tert-butyl group, and the ethynyl group.
-
1H-Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the parent pyrazole is water-soluble, the N1 position in this derivative is substituted, preventing it from acting as a hydrogen bond donor.[1][2] The N2 nitrogen, however, is basic (pKa of protonated pyrazole is ~2.5) and can be protonated in an acidic medium.[3][4] This protonation can dramatically increase the compound's polarity and its solubility in aqueous solutions.
-
tert-Butyl Group: This bulky, aliphatic group is highly non-polar (hydrophobic). Its presence significantly contributes to the molecule's low aqueous solubility.[5] The steric bulk of the tert-butyl group can also hinder intermolecular interactions in the solid state, which may slightly reduce the crystal lattice energy, but its hydrophobic nature is the dominant factor in aqueous systems.[5][6]
-
Ethynyl Group: The terminal alkyne is a linear, relatively non-polar functional group. It is often incorporated into drug candidates and chemical probes.[7][8] While it does not significantly contribute to aqueous solubility, its rigid structure can influence crystal packing.
Collectively, the large hydrophobic surface area presented by the tert-butyl and ethynyl groups typically outweighs the modest polarity of the pyrazole ring, leading to poor solubility in water and other polar protic solvents.
Caption: Key functional groups influencing solubility.
FAQ 2: I am observing poor solubility in aqueous media. What is the recommended troubleshooting workflow?
Answer: When encountering poor aqueous solubility, a systematic approach is essential. We recommend a tiered strategy, starting with simple solvent adjustments and progressing to more complex formulation techniques. This workflow ensures that you find the most straightforward and effective solution for your specific application.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. epj-conferences.org [epj-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support: Stability & Handling of 1-tert-butyl-4-ethynyl-1H-pyrazole
Executive Summary: The "Silent" Failure Mode
The primary instability mode of 1-tert-butyl-4-ethynyl-1H-pyrazole is not cyclization or decomposition, but oxidative homocoupling (Glaser-Hay coupling). This reaction converts your terminal alkyne into a bis-pyrazole butadiyne dimer.
The Critical Causality: This reaction is not spontaneous; it requires a "Triad of Failure":
-
Trace Copper: Often residual (ppm levels) from the Sonogashira coupling used to synthesize the precursor.
-
Oxygen: Atmospheric oxygen acts as the re-oxidant for the copper cycle.
-
Base: Even weak bases (carbonates, amines) facilitate the formation of the copper acetylide intermediate.
Immediate Action: If your product has turned from off-white/pale yellow to brown or bright yellow , or if 1H NMR shows a loss of the acetylenic proton (
Diagnostic Matrix: Identifying the Issue
Use this table to diagnose the state of your material immediately.
| Symptom | Observation | Technical Diagnosis | Recommended Action |
| Color Change | Material turned from white/pale yellow to deep yellow/brown. | Extended conjugation indicates diyne formation (dimerization) or oligomerization. | Check LCMS for [2M-2H] peak. Purify via silica immediately. |
| NMR Shift | Disappearance of triplet/singlet at ~3.0-3.5 ppm (alkynyl C-H). | Loss of terminal proton. If no new alkene peaks, likely dimerized. | Irreversible. Material is lost. Review "Safe Deprotection" protocol below. |
| Solubility | Precipitate forming in concentrated solution (e.g., CDCl3). | Diynes often have lower solubility than the monomeric pyrazole. | Filter and analyze solid. If dimer, discard. |
| LCMS | Mass peak at | Confirmed Glaser Coupling product. | Re-purify. If >10% dimer, discard batch to prevent biological assay interference. |
The Mechanism of Failure
Understanding the enemy is key to defeating it. The dimerization proceeds via a Copper-Catalyzed Oxidative Coupling cycle. Even if you did not add copper to the final step, carryover from previous steps (Sonogashira) is sufficient to catalyze this cycle in air.
Figure 1: The Glaser-Hay Coupling Cycle. Note that Oxygen is required to regenerate the oxidized Copper species, making air exclusion the primary defense.
Validated Protocols
Protocol A: Copper Decontamination (The "Clean Sweep")
Use this workup for the Sonogashira precursor before attempting to deprotect or isolate the terminal alkyne.
Objective: Reduce residual Copper to <5 ppm to prevent downstream dimerization.
-
Quench: Dilute the reaction mixture with EtOAc (ethyl acetate).
-
The Chelating Wash (Crucial Step):
-
Do NOT use standard saturated NH4Cl alone. It is insufficient for trace Cu removal.
-
Prepare: A 5% aqueous solution of Na2EDTA (Disodium Ethylenediaminetetraacetate) or a 1:1 mixture of sat. NH4Cl and conc. NH4OH (creates soluble Cu(NH3)4 complexes).
-
Action: Wash the organic layer vigorously with the chelating solution for at least 10 minutes.
-
Visual Check: The aqueous layer may turn blue (indicating Cu removal). Repeat until the aqueous layer is colorless.
-
-
Scavenger Resin (Optional but Recommended):
-
If the product is for biological screening, treat the organic phase with a metal scavenger resin (e.g., QuadraPure™ TU or SiliaMetS® Thiol ) for 2 hours. Filter before concentrating.
-
Protocol B: Safe TMS-Deprotection
The most dangerous step. The transition from TMS-protected alkyne to terminal alkyne in the presence of base is where 90% of dimerization occurs.
Reagents:
-
Substrate: 1-(tert-butyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
-
Solvent: Methanol (degassed)
-
Base: K2CO3 (Potassium Carbonate)
Step-by-Step:
-
Degas Solvents: Sparge MeOH with Argon or Nitrogen for 15 minutes before adding reagents. Reason: Removes dissolved Oxygen, breaking the Glaser cycle.
-
Temperature Control: Cool the reaction vessel to 0°C . Reason: Reaction rates for coupling drop significantly at lower temperatures.
-
Dilution: Run the reaction at 0.05 M to 0.1 M . Reason: Dimerization is bimolecular (second-order); dilution favors the monomer.
-
The Reaction:
-
Add K2CO3 (1.2 equiv).
-
Stir at 0°C under positive Argon pressure. Monitor by TLC/LCMS.
-
Reaction is usually fast (<30 mins). Do not let it stir overnight.
-
-
Workup (The "Air-Free" quench):
-
While still under Argon, dilute with degassed buffer (pH 7 phosphate or dilute HCl).
-
Extract with DCM or EtOAc.
-
Keep it cold: Evaporate solvents at <30°C.
-
Storage & Stability Guidelines
Once isolated, the 1-tert-butyl-4-ethynyl-1H-pyrazole is a "loaded spring." Follow these storage rules:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C (Freezer).
-
State: Solid state is more stable than oil. If it is an oil, consider storing as a dilute solution in benzene (freezes at 5°C) or DMSO, provided the solvent is anhydrous and degassed.
-
Stabilizers: For long-term storage of large batches, add 0.1% BHT (Butylated hydroxytoluene) . This acts as a radical scavenger to inhibit oxidative coupling.
Frequently Asked Questions (FAQ)
Q: Can I use "Copper-Free" Sonogashira to make this? A: Yes, and you should. Using a Pd-only cycle (e.g., Pd(OAc)2 / XPhos or similar bulky ligands) eliminates the Copper source entirely. This is the most robust prevention method. If you must use Copper, follow Protocol A religiously.
Q: My product is an oil that solidifies slowly. Is this normal? A: Yes. The tert-butyl group adds bulk, but the molecule may have a low melting point. However, if it solidifies into a dark brown gum , it has likely polymerized or dimerized. Pure material should be off-white to pale yellow.
Q: Can I distill this compound? A: High Risk. Heating terminal alkynes, especially electron-rich pyrazoles, can trigger explosive decomposition or rapid polymerization. Vacuum sublimation is safer if the volatility permits, but column chromatography is preferred.
Q: Why does the 1-tert-butyl group matter? A: The tert-butyl group at N1 is electron-donating. This increases the electron density of the pyrazole ring, which communicates to the alkyne. Electron-rich alkynes are generally more reactive towards oxidative coupling than electron-deficient ones (like nitro-phenyl acetylenes). This makes your specific molecule more sensitive than generic phenylacetylene.
References
-
Glaser Coupling Mechanism & Prevention
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
-
Copper-Free Sonogashira Protocols
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Metal Scavenging Protocols
- Pink, C. J., et al. (2008). Removal of Copper from Product Streams using Silica-Based Scavengers. Organic Process Research & Development, 12(4), 589–595.
-
Handling of Ethynyl Pyrazoles
- Lyapkalo, I. M., et al. (2019). Synthesis of 4-Ethynylpyrazoles. Synthesis, 51, 4225. (General procedures for ethynyl pyrazole handling).
Technical Support Center: Synthesis and Workup of 1-tert-butyl-4-ethynyl-1H-pyrazole
Welcome to the technical support guide for the synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole. This document provides in-depth procedural guidance, troubleshooting, and frequently asked questions (FAQs) tailored for researchers and drug development professionals. Our focus is on the critical workup and purification stages, which are paramount for obtaining a high-purity final product. The synthesis is typically achieved via a Sonogashira cross-coupling reaction, a powerful method for forming C-C bonds between sp² and sp carbon atoms.[1][2] This guide will address the common challenges associated with this multi-step procedure.
Section 1: The Synthetic Pathway - A General Overview
The most common and efficient route to 1-tert-butyl-4-ethynyl-1H-pyrazole involves a two-stage process. First, a Sonogashira coupling is performed between a 4-halo-1-tert-butyl-1H-pyrazole (typically the iodo-derivative for higher reactivity) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[3][4] Using a protected alkyne like TMSA is advantageous as it prevents self-coupling side reactions and, being a liquid, is easier to handle than acetylene gas.[4] The second stage involves the deprotection of the silyl group to yield the desired terminal alkyne.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Sonogashira Coupling Workup - FAQs and Troubleshooting
The workup for the Sonogashira coupling is critical for removing catalysts and byproducts before proceeding to the deprotection step.
Q1: What is the first step in the workup, and why is it important?
A1: The first step is to quench the reaction. This is typically done by adding an aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl).[5][6] The primary purposes of quenching are:
-
To stop the reaction: It deactivates the catalytic species and hydrolyzes any remaining reactive intermediates.
-
To dissolve salts: The amine base used in the reaction (e.g., triethylamine) will have formed hydrochloride or hydroiodide salts. The aqueous quench helps to dissolve these, facilitating their removal.
-
To complex with copper: Ammonium chloride solution can help complex with the copper(I) catalyst, aiding in its removal from the organic phase.[7]
Q2: How do I effectively remove the palladium and copper catalysts?
A2: Catalyst removal is a common challenge. A multi-step approach is most effective:
-
Filtration: After quenching, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and filter it through a pad of Celite® or silica gel.[8] This will remove the bulk of the insoluble palladium species and other solid residues.
-
Aqueous Washes: Copper salts can often be removed by washing the organic layer with saturated aqueous ammonium chloride.[7] For stubborn cases, a dilute aqueous solution of sodium sulfide can be used to precipitate transition metals as insoluble sulfides, although care must be taken as this can sometimes complicate filtration.[7]
Q3: I see a black precipitate in my reaction. What is it, and is it a problem?
A3: A black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium(0).[3] It forms when the Pd(0) catalyst decomposes and agglomerates. While its formation indicates some catalyst deactivation, it doesn't necessarily mean the reaction has failed. However, if it appears very early or in large amounts, it could be a sign of:
-
Oxygen in the system: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[3]
-
High temperatures: While some aryl bromides may require heat, excessive temperatures can accelerate catalyst decomposition.[9]
-
Impurities: Impurities in starting materials or solvents can poison the catalyst.[3] During workup, palladium black should be removed by filtration through Celite®.
Q4: My reaction mixture formed a persistent emulsion during the aqueous wash. What should I do?
A4: Emulsions are common when using solvents like THF or DMF, which have some water miscibility.[7] To break an emulsion:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to separate the layers.[5]
-
Filter: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Change Solvent: If practical, remove the reaction solvent (e.g., THF) on a rotary evaporator before performing the aqueous workup.[7]
Section 3: Detailed Experimental Protocol: Sonogashira Workup
This protocol assumes the reaction was performed with 1-tert-butyl-4-iodo-1H-pyrazole and trimethylsilylacetylene using a Pd/Cu catalyst system in an amine solvent like triethylamine.
-
Quenching: Once the reaction is complete (monitored by TLC or GC/MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc, ~10 volumes relative to the reaction solvent). Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2 x 5 volumes).
-
Water (1 x 5 volumes).
-
Saturated aqueous NaCl (brine) (1 x 5 volumes).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
-
Purification: The crude product, 1-tert-butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, is often sufficiently pure for the next step. If necessary, it can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]
Caption: Step-by-step flowchart for the Sonogashira workup.
Section 4: TMS-Deprotection Workup - FAQs and Troubleshooting
The removal of the trimethylsilyl (TMS) group is the final step to yield the terminal alkyne. The choice of deprotection reagent significantly influences the workup procedure.
Q1: What are the common reagents for TMS deprotection, and how do they affect the workup?
A1: The two main classes of reagents are bases and fluoride sources.
-
Bases (e.g., K₂CO₃, NaOH in Methanol/Water): This is a common, inexpensive method. The workup is straightforward: neutralize the base with dilute acid (e.g., 1M HCl), extract the product with an organic solvent, wash with water and brine, dry, and concentrate.[10] The TMS group is converted to a volatile siloxane, which is easily removed.
-
Fluoride Sources (e.g., TBAF, CsF): Tetrabutylammonium fluoride (TBAF) is highly effective but can make the workup challenging due to the high water solubility of the TBAF and its byproducts.[11][12] The workup requires extensive washing with water to remove these salts.
Q2: My deprotection with K₂CO₃/Methanol is giving low yields. Why?
A2: While generally reliable, basic conditions can be problematic if your molecule has other base-sensitive functional groups. For the title compound, this is unlikely to be an issue. More common causes of low yield are:
-
Incomplete reaction: Ensure sufficient reaction time. Monitor by TLC until the starting material is fully consumed.
-
Product Volatility: The final product, 1-tert-butyl-4-ethynyl-1H-pyrazole, may be more volatile than its TMS-protected precursor.[13] Avoid excessive heat or high vacuum during concentration. It's often better to remove the solvent at moderate temperature and pressure.
-
Isomerization: Strong bases can sometimes cause isomerization of terminal alkynes to internal alkynes, although this is less common for arylalkynes.[14]
Q3: The workup after using TBAF is messy. How can I simplify it?
A3: The main issue with TBAF is removing the tetra-n-butylammonium salts. After quenching the reaction (often with water or dilute acid), perform multiple extractions and wash the combined organic layers thoroughly with water (5-10 times) to remove the highly water-soluble salts.[7] Using brine for the final washes helps to break any emulsions.
Section 5: Detailed Experimental Protocol: TMS-Deprotection and Final Purification
This protocol uses the common potassium carbonate in methanol method.
-
Reaction Setup: Dissolve the crude 1-tert-butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in a mixture of methanol and dichloromethane (e.g., 2:1 ratio). Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 equivalents).
-
Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent.
-
Add water and ethyl acetate to the residue.
-
Separate the organic layer. Extract the aqueous layer one more time with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure, avoiding high heat, to yield the crude final product.
-
Final Purification: Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to obtain pure 1-tert-butyl-4-ethynyl-1H-pyrazole.
Section 6: Global Troubleshooting and Common Pitfalls
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive palladium catalyst.[3] 2. Oxygen contamination.[2][3] 3. Poor quality of amine base or solvents. | 1. Use a fresh batch of catalyst. 2. Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere. 3. Use dry, high-purity solvents and bases. |
| Significant Alkyne Homocoupling (Glaser Byproduct) | 1. Presence of oxygen.[1][2] 2. High concentration of copper co-catalyst. | 1. Improve degassing procedures. Some protocols suggest using a dilute hydrogen/nitrogen atmosphere to suppress homocoupling.[15] 2. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[1][3] |
| Final Product is Unstable or Decomposes | 1. Terminal alkynes can be sensitive to strong acid, base, or heat. 2. Potential for polymerization, especially if trace metals remain. | 1. Use mild conditions for the deprotection and workup. 2. Ensure purification is thorough to remove all catalytic residues. Store the final product under an inert atmosphere at low temperature. |
| Difficulty Removing Triphenylphosphine Oxide (from Pd catalyst) | 1. Triphenylphosphine oxide is a common byproduct from Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. It is polar and can co-elute with the product. | 1. After concentrating the crude reaction, triturate with a non-polar solvent like pentane or a pentane/ether mixture and filter to precipitate the phosphine oxide.[7] 2. Careful column chromatography is usually effective. |
Section 7: References
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders | ACS Omega. (2018). ACS Omega. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC. (2018). National Center for Biotechnology Information. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Regio-specific synthesis of new 1-(tert-butyl) - CONICET. (2017). CONICET. [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]
-
Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. (2009). Thieme Chemistry. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (2014). Arkivoc. [Link]
-
Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Journal of Organic Chemistry. [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. (2025). ResearchGate. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Reddit. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
-
Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate. (2017). ResearchGate. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. (2018). Gelest. [Link]
-
TMS deprotection of acid- and base-sensitive substrate : r/Chempros - Reddit. (2021). Reddit. [Link]
-
SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS - KTU ePubl. (n.d.). Kaunas University of Technology. [Link]
-
Alkynes. (n.d.). University of Calgary. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Universitas Islam Indonesia. [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). ResearchGate. [Link]
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications. (2024). American Chemical Society. [Link]
-
9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
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- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 15. depts.washington.edu [depts.washington.edu]
Technical Support Center: Scale-Up Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
[1][2]
Ticket System ID: PYR-ALK-004 Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Protocol Design, Troubleshooting, and Safety for Multi-Gram to Kilogram Synthesis[1][2]
Executive Technical Overview
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole on a scale larger than 100g presents unique challenges not visible on the milligram scale. While the core chemistry—typically a Sonogashira coupling followed by desilylation—is well-established, the specific combination of the bulky tert-butyl group and the energetic ethynyl moiety requires precise control over thermodynamics and impurity profiles.[1]
This guide treats the synthesis as a process engineering challenge , focusing on heat management, catalyst life-cycle, and the critical suppression of homocoupling (Glaser) side products.[1][2]
The Validated Route
The most robust scale-up route avoids the direct alkylation of 4-ethynylpyrazole (which leads to elimination side-products) and instead utilizes the iodide-intermediate pathway :
Process Workflow & Logic
The following diagram illustrates the critical decision nodes and failure points in the scale-up workflow.
Figure 1: Critical Process Control Points (CPCP) for the synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole.
Module 1: The Precursor (The Regioselectivity Trap)[1][2]
Context: You cannot reliably alkylate 4-ethynylpyrazole with tert-butyl halides on scale due to E2 elimination competing with SN2 substitution. You must start with the pyrazole ring already bearing the tert-butyl group.
Key Protocol: Iodination of 1-tert-butylpyrazole
-
Reagents: N-Iodosuccinimide (NIS) is preferred over I2 for cleaner workup, though I2/HIO3 is cheaper for >1kg batches.[1][2]
-
Temperature: 0°C to RT (Exothermic).
Troubleshooting Table: Iodination
| Symptom | Root Cause | Corrective Action |
| Purple Coloration | Free Iodine (I2) liberation.[1] | Wash organic layer with 10% Na2S2O3 (Sodium Thiosulfate) until color dissipates.[1] |
| Incomplete Conversion | Moisture in solvent deactivating electrophile. | Ensure MeCN is <500 ppm H2O. Add 0.1 eq more NIS. |
| Regio-isomers | Rare in this specific substrate, but possible if starting material is impure.[1] | Check 1H NMR. The tert-butyl group directs strongly to C4. If C3/C5 iodination is observed, recrystallize from Heptane/EtOAc.[1][2] |
Module 2: The C-C Bond (Sonogashira Scale-Up)
Context: This is the most failure-prone step. The reaction between 1-tert-butyl-4-iodopyrazole and trimethylsilylacetylene (TMSA) is exothermic and sensitive to oxygen.[1]
Optimized Conditions (100g+ Scale)
-
Catalyst: Pd(PPh3)2Cl2 (0.5 - 1.0 mol%).[1][2] Note: Pd(OAc)2/PPh3 can be generated in situ to save cost.
-
Co-Catalyst: CuI (1.0 - 2.0 mol%).[1]
-
Base: Triethylamine (Et3N) - serves as both base and solvent, or cosolvent with THF.[1][2]
-
Temperature: Start at 20°C; exotherm will drive to ~40-50°C. Do not heat externally until exotherm subsides.
Critical Troubleshooting: The "Glaser" Problem
The most common impurity is the Glaser homocoupling product (bis-TMS-butadiyne), formed when Oxygen is present.[1]
Q: My reaction turned green/blue, and conversion stalled. Why?
-
A: The green color indicates oxidized Copper(II). This kills the catalytic cycle and promotes alkyne dimerization.
-
Fix:
-
Degassing: Sparging with Nitrogen for 30 mins is mandatory. A simple "vacuum/purge" cycle is insufficient for large volumes.
-
Rescue: If the reaction stalls, add 10% more degassed solvent and a fresh charge of CuI (0.5 mol%) under positive nitrogen pressure.
-
Q: The reaction mixture became a solid black mass ("Black Soup").
Module 3: Deprotection & Isolation (The Volatility Risk)[1][2]
Context: Removal of the TMS group is fast using K2CO3 in Methanol. However, 1-tert-butyl-4-ethynyl-1H-pyrazole is a volatile solid (Sublimation point often <100°C at reduced pressure).[1][2]
Protocol: Controlled Isolation
-
Deprotection: Stir TMS-intermediate in MeOH/K2CO3 (0.5 eq) at RT for 1 hour.
-
Quench: Dilute with water, extract into MTBE or Heptane (avoid DCM to prevent halogenated waste issues).
-
Drying (CRITICAL):
-
Do NOT dry under high vacuum (>10 mbar) at temperatures >30°C. You will sublime your product into the manifold.
-
Recommended: Dry at 25°C / 40 mbar or use a drying oven at atmospheric pressure with N2 flow.
-
Q: Can I purify by sublimation?
-
A: Yes. Because the product is volatile and highly crystalline, sublimation is an excellent purification method for removing non-volatile Pd/Cu residues.
-
Setup: Cold finger sublimation at 0.1 mbar / 40-50°C (bath temp).
-
Benefit: Yields ultra-pure white crystals suitable for pharma standards.
-
Safety & Hazard Analysis (E-E-A-T)
Thermal Hazards (DSC Data Proxy)
While specific DSC data for this exact molecule should be measured in-house, ethynyl-pyrazoles are Class 4.1 Flammable Solids .[1][2]
-
Decomposition Energy: The ethynyl group is energetic. Expect exothermic decomposition >150°C.
-
Shock Sensitivity: Low, but metal acetylides (Cu-acetylides formed in situ) are explosive .[1][2]
-
Mitigation: Wash the reaction reactor with 10% EDTA or dilute HCl immediately after emptying to solubilize any copper residues. Never scrape dry copper residues. [1]
-
Toxicity[1][4][5]
References & Authority
-
Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922.[1][2] Link[1]
-
Scale-Up of Pyrazoles: Fustero, S., et al. (2011).[1][2] Improved Regioselective Synthesis of Pyrazoles. Organic Process Research & Development, 15(4). Link[1]
-
Sublimation Purification: TCI Chemicals. Purification of Electronic Materials by Sublimation. Link
-
Safety of Acetylenes: Bretherick's Handbook of Reactive Chemical Hazards. Acetylenic Compounds. Link[1][2]
Disclaimer: This guide is for professional research use only. Always perform a specific safety assessment (Risk Assessment) before scaling up any chemical process.
Validation & Comparative
A Comparative Guide to the Validated Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to introduce diverse functionalities onto this privileged heterocycle is paramount for generating novel chemical entities with tailored pharmacological profiles. Among these, the ethynyl group is of particular interest as it serves as a versatile handle for post-synthetic modifications via click chemistry and other coupling reactions. This guide provides an in-depth, validated protocol for the synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole, a key building block in many synthetic endeavors. We will objectively compare the presented methodology with other synthetic alternatives, supported by experimental data and a thorough mechanistic explanation.
Introduction: The Significance of 1-tert-butyl-4-ethynyl-1H-pyrazole
The 1-tert-butyl-4-ethynyl-1H-pyrazole molecule combines the steric bulk of the tert-butyl group, which can enhance metabolic stability and modulate binding interactions, with the reactive potential of a terminal alkyne. This strategic combination makes it a valuable intermediate for the construction of complex molecular architectures. The synthesis of this compound, however, requires a regioselective approach to ensure the correct placement of the ethynyl moiety at the C4 position of the pyrazole ring.
Validated Synthesis via Sonogashira Cross-Coupling: A Step-by-Step Protocol
The most reliable and regioselective method for the synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole is a multi-step sequence involving the initial formation of a 4-halopyrazole precursor followed by a palladium-catalyzed Sonogashira cross-coupling reaction. This approach offers excellent control over the final product's structure.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole.
Part 1: Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole
The synthesis begins with the construction of the pyrazole ring, followed by regioselective iodination at the C4 position.
Experimental Protocol:
-
Synthesis of 1-tert-butyl-1H-pyrazole: The condensation of a suitable 1,3-dicarbonyl compound with tert-butylhydrazine is a classic method for forming the pyrazole ring. However, to avoid issues with regioselectivity, it is often more straightforward to start with commercially available 1H-pyrazole and introduce the tert-butyl group. Due to the challenges in direct alkylation, a more common starting point is the commercially available 4-iodo-1H-pyrazole.
-
N-tert-butylation of 4-iodo-1H-pyrazole: A reliable method for the N-alkylation of pyrazoles is often challenging due to the potential for reaction at both nitrogen atoms. A more robust approach involves the protection of the pyrazole nitrogen, which can then be deprotected and subsequently alkylated. However, for the synthesis of the tert-butylated pyrazole, a direct synthesis from tert-butylhydrazine and a suitable 1,3-dicarbonyl synthon is often employed, with careful control of reaction conditions to favor the desired regioisomer. For the purpose of this guide, we will start with commercially available 1-tert-butyl-1H-pyrazole.
-
Iodination of 1-tert-butyl-1H-pyrazole:
-
To a solution of 1-tert-butyl-1H-pyrazole in a suitable solvent such as dichloromethane, add an iodinating agent like N-iodosuccinimide (NIS) or iodine with an oxidizing agent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-tert-butyl-4-iodo-1H-pyrazole.
-
Characterization Data for 1-tert-butyl-4-iodo-1H-pyrazole:
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | Typically > 80% |
| ¹H NMR (CDCl₃) | δ 7.55 (s, 1H), 7.50 (s, 1H), 1.59 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 143.0, 134.0, 61.0, 58.0, 30.0 |
| MS (EI) | m/z 250 (M⁺) |
Part 2: Sonogashira Cross-Coupling and Deprotection
The key step in this synthesis is the Sonogashira coupling, a powerful palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2]
Experimental Protocol:
-
Sonogashira Coupling with Ethynyltrimethylsilane:
-
To a solution of 1-tert-butyl-4-iodo-1H-pyrazole in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
The crude product, 1-tert-butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, is purified by column chromatography.
-
-
Deprotection of the Trimethylsilyl Group:
-
The purified 1-tert-butyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is dissolved in a solvent such as methanol.
-
A base, such as potassium carbonate or cesium carbonate, is added to the solution.[3]
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, dried, and concentrated to yield the final product, 1-tert-butyl-4-ethynyl-1H-pyrazole.
-
Predicted Characterization Data for 1-tert-butyl-4-ethynyl-1H-pyrazole:
| Parameter | Predicted Value |
| Appearance | White to pale yellow solid |
| Yield | Typically 70-90% over two steps |
| ¹H NMR (CDCl₃) | δ 7.6 (s, 1H), 7.5 (s, 1H), 3.0 (s, 1H, alkyne-H), 1.6 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 142.0, 133.0, 115.0, 83.0, 75.0, 61.0, 30.0 |
| IR (KBr, cm⁻¹) | ~3300 (alkyne C-H stretch), ~2100 (alkyne C≡C stretch) |
| MS (EI) | m/z 148 (M⁺) |
Mechanistic Insight: The Sonogashira Coupling Cascade
The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
The palladium(0) species undergoes oxidative addition with the 1-tert-butyl-4-iodo-1H-pyrazole. Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium center yields the desired coupled product and regenerates the active palladium(0) catalyst.[2]
Comparison with Alternative Synthetic Routes
While the Sonogashira coupling is a highly effective method for the synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole, it is important to consider alternative strategies for pyrazole synthesis in general.
| Method | Description | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | Condensation of a β-dicarbonyl compound with a hydrazine. | Readily available starting materials. | Can lead to regioisomeric mixtures, especially with unsymmetrical dicarbonyls. Introduction of the ethynyl group would require a separate functionalization step. |
| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. | Can be highly regioselective. | Requires the synthesis and handling of potentially unstable diazo compounds. |
| From α,β-Unsaturated Carbonyls | Reaction of α,β-unsaturated aldehydes or ketones with hydrazines. | Versatile for creating various substitution patterns. | Regioselectivity can be an issue. The ethynyl group would need to be incorporated into the starting material. |
Performance Comparison Summary:
| Parameter | Sonogashira Route | Alternative Routes (General) |
| Regioselectivity | Excellent, controlled by the position of the halide. | Variable, often a significant challenge. |
| Functional Group Tolerance | Generally good, with a wide range of compatible groups. | Can be limited by the harsh conditions of some methods. |
| Yield | Typically good to excellent. | Highly variable depending on the specific reaction and substrates. |
| Versatility for Ethynyl Introduction | Direct and efficient method for introducing the ethynyl group. | Indirect; would require multi-step sequences to introduce the alkyne. |
Conclusion: A Validated and Superior Synthetic Strategy
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole via a Sonogashira cross-coupling reaction stands out as a superior and well-validated methodology. Its key advantages lie in its exceptional regioselectivity, good to excellent yields, and the mild reaction conditions that tolerate a variety of functional groups. While other methods for constructing the pyrazole core exist, they often suffer from a lack of regiocontrol and would necessitate a more convoluted synthetic route to introduce the C4-ethynyl functionality. For researchers requiring reliable and efficient access to this valuable building block, the Sonogashira approach detailed in this guide provides a robust and experimentally validated pathway.
References
-
Environmental Protection Agency. (2025, October 15). 4-Ethynyl-1-methyl-1H-pyrazole Properties. EPA CompTox Chemicals Dashboard. [Link]
-
Regio-specific synthesis of new 1-(tert-butyl). (2017, May 13). CONICET. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Characterization data for new pyrazole derivatives. ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. Middle East Technical University. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Photoinduced inverse Sonogashira coupling reaction. RSC Publishing. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]
-
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. [Link]
-
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]
-
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. ResearchGate. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
Sources
comparing 1-tert-butyl-4-ethynyl-1H-pyrazole to other alkynes in click chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the choice of alkyne in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) dictates not only the reaction kinetics but the pharmacological viability of the resulting scaffold.
This guide analyzes 1-tert-butyl-4-ethynyl-1H-pyrazole (TBEP) , a specialized heteroaryl alkyne. Unlike commodity alkynes (e.g., phenylacetylene, propargyl alcohol) used primarily for conjugation, TBEP is a pharmacophore-installing reagent . It introduces a biologically privileged pyrazole motif, critical for kinase inhibition and metabolic stability, directly via the click reaction.
Key Finding: While TBEP exhibits slightly slower kinetics than electron-deficient alkynes due to the electron-rich nature of the pyrazole ring and steric bulk of the tert-butyl group, it offers superior hydrolytic stability and generates 1,4-disubstituted triazoles with significantly higher drug-likeness (Lipinski compliance) than aliphatic alternatives.
Technical Analysis: TBEP vs. The Field
Structural & Electronic Properties
The reactivity of terminal alkynes in CuAAC is governed by the acidity of the acetylenic proton (pKa) and the ability of the substituent to stabilize the copper(I)-acetylide intermediate.
-
TBEP (The Subject): The pyrazole ring at the C4 position is
-excessive (electron-rich). The tert-butyl group at N1 exerts a positive inductive effect (+I), further increasing electron density in the ring. This slightly raises the pKa of the acetylenic proton compared to phenylacetylene, potentially reducing the rate of Cu-acetylide formation (the rate-determining step in some catalytic cycles). -
Phenylacetylene (The Standard): The phenyl ring provides moderate resonance stabilization. It is the baseline for reactivity.
-
Propargyl Alcohol (The Speedster): Small, hydrophilic, and highly reactive due to minimal steric hindrance and favorable solvation in aqueous buffers.
-
Propiolamides (The Electrophiles): Electron-withdrawing carbonyls lower the LUMO, drastically accelerating the reaction but increasing susceptibility to Michael addition byproducts.
Comparative Performance Matrix
| Feature | 1-tert-butyl-4-ethynyl-1H-pyrazole (TBEP) | Phenylacetylene | Propargyl Alcohol | Ethyl Propiolate |
| Reactivity (krel) | Moderate (0.8x - 1.0x) | Baseline (1.0x) | High (2.5x - 5.0x) | Very High (>10x) |
| Steric Profile | High (Bulky t-Bu group) | Moderate (Planar) | Low | Moderate |
| Solubility | Lipophilic (Requires DMSO/tBuOH) | Lipophilic | Hydrophilic | Moderate |
| Metabolic Stability | High (Blocked N-site) | Moderate (P450 oxidation) | Low (Oxidation) | Low (Hydrolysis) |
| Primary Application | Kinase/Enzyme Inhibitor Design | Bioconjugation / Materials | Linker Chemistry | Bioconjugation |
| Side Reactions | Minimal (Resistant to Michael add.) | Glaser Coupling (Oxidative) | Oligomerization | Michael Addition |
The "Tert-Butyl" Advantage
The tert-butyl group on TBEP is not merely a bystander; it serves three critical functions in medicinal chemistry applications:
-
Solubility: It disrupts
- stacking of the pyrazole rings, improving solubility in organic co-solvents compared to N-unsubstituted pyrazoles. -
Metabolic Blocking: It protects the pyrazole nitrogen from metabolic N-dealkylation or glycosylation in vivo.
-
Selectivity: In kinase pockets, the bulky t-Bu group often occupies hydrophobic sub-pockets (e.g., the gatekeeper region), enhancing selectivity over off-target enzymes.
Mechanistic Visualization
The following diagram illustrates the comparative reaction pathways and the specific steric influence of the TBEP molecule during the catalytic cycle.
Figure 1: Comparative entry of TBEP vs. Phenylacetylene into the CuAAC catalytic cycle. Note the steric influence of the tert-butyl group on the initial coordination step.
Validated Experimental Protocol
Objective: Synthesis of a Pyrazole-Triazole Kinase Inhibitor Fragment using TBEP. Rationale: TBEP is lipophilic. Standard aqueous "bio-click" conditions will precipitate the alkyne, halting the reaction. This protocol uses a solvent system optimized for lipophilic heteroaromatics.
Reagents & Equipment
-
Alkyne: 1-tert-butyl-4-ethynyl-1H-pyrazole (1.0 equiv)
-
Azide: Benzyl azide or target scaffold azide (1.0 equiv)
-
Catalyst: CuSO₄·5H₂O (5 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%) - Crucial for protecting Cu(I) from oxidation and preventing pyrazole-copper coordination inhibition.
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH / Water (1:1) or DMSO / Water (9:1) if highly insoluble.
Step-by-Step Workflow
-
Stock Solution Prep:
-
Dissolve TBEP (0.2 mmol) and the Azide (0.2 mmol) in 1.0 mL of t-BuOH (or DMSO).
-
Prepare 100 mM stock solutions of CuSO₄, THPTA, and Sodium Ascorbate in degassed water.
-
-
Catalyst Pre-complexation (The "Self-Validating" Step):
-
Mix the CuSO₄ and THPTA solutions in a separate micro-tube before adding to the reaction.
-
Observation: The solution should remain clear blue/teal. If precipitate forms, the ligand is degraded.
-
-
Reaction Initiation:
-
Add the Cu-THPTA complex to the Alkyne/Azide mixture.
-
Add Sodium Ascorbate last to initiate the reduction to Cu(I).
-
Observation: The solution turns from blue to colorless/pale yellow. If it turns brown, oxygen ingress is occurring (add more ascorbate).
-
-
Incubation:
-
Stir at Room Temperature for 2–4 hours.
-
Note: TBEP is slower than phenylacetylene; do not stop at 1 hour.
-
-
Workup:
-
Dilute with water.[1] If the product precipitates (likely for TBEP derivatives), filter and wash with cold water.
-
If soluble, extract with Ethyl Acetate. The tert-butyl group renders the product highly soluble in EtOAc, simplifying extraction from the aqueous catalyst layer.
-
Strategic Application: Fragment-Based Drug Design (FBDD)
TBEP is best utilized not for simple labeling, but for constructing Bis-Aryl Pharmacophores . The resulting 1,4-disubstituted triazole acts as a bioisostere for an amide or urea linker, positioning the pyrazole ring to interact with ATP-binding sites.
Figure 2: Workflow for utilizing TBEP in Fragment-Based Drug Design, highlighting the transition from reagent to bioactive scaffold.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
-
Li, L., & Zhang, Z. (2016). Development of 1,2,3-Triazole-Containing Inhibitors for Kinase Drug Discovery. Molecules.[2][3][4][][6][7] Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][8] Chemical Reviews. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. (Reference for docking pyrazole fragments). Journal of Computational Chemistry. Link
-
BldPharm. (2024).[8] Product Data: 1-tert-Butyl-4-ethynyl-1H-pyrazole precursors.Link
Sources
- 1. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
Comparative Kinetic Profiling: 1-tert-butyl-4-ethynyl-1H-pyrazole
This guide provides a technical comparative analysis of 1-tert-butyl-4-ethynyl-1H-pyrazole (TBEP) , focusing on its kinetic behavior in metal-catalyzed cross-coupling reactions (CuAAC and Sonogashira).
Executive Summary
1-tert-butyl-4-ethynyl-1H-pyrazole (TBEP) is a specialized heteroaromatic building block, distinct from standard alkynes due to the electronic influence of the pyrazole core and the steric demand of the tert-butyl group at the N1 position. While often selected for its pharmacological benefits (e.g., improving kinase inhibitor binding affinity via hydrophobic pocket occupation), these structural features significantly dictate its chemical reactivity.
Key Performance Indicators:
-
Reactivity: Exhibits a distinct "induction period" in CuAAC reactions compared to phenylacetylene due to the electron-rich nature of the pyrazole ring reducing alkyne acidity.
-
Catalyst Compatibility: The tert-butyl group effectively shields the N1-nitrogen, preventing the catalyst poisoning often observed with unprotected 4-ethynyl-1H-pyrazole.
-
Solubility: High lipophilicity requires modified solvent systems (e.g., t-BuOH/DCM) compared to the water-soluble 1-methyl analogs.
Comparative Kinetic Performance
The following analysis compares TBEP against three standard alternatives: Phenylacetylene (PA) (Standard Standard), 1-Methyl-4-ethynyl-1H-pyrazole (MEP) (Steric Analog), and 4-Ethynyl-1H-pyrazole (EP) (Unprotected Analog).
Table 1: Kinetic & Physicochemical Comparison
| Feature | 1-tert-butyl-4-ethynyl-1H-pyrazole (TBEP) | Phenylacetylene (PA) | 1-Methyl-4-ethynyl-1H-pyrazole (MEP) | 4-Ethynyl-1H-pyrazole (EP) |
| Reaction Rate ( | Moderate (Slower initiation) | Fast (Benchmark) | Moderate (Similar to TBEP) | Slow/Stalled (Catalyst poisoning) |
| Induction Period | Distinct (Requires Cu-acetylide accumulation) | Minimal | Distinct | Extended/Indefinite |
| Electronic Effect | Electron-Rich (Decreased C-H acidity) | Electron-Neutral/Withdrawing | Electron-Rich | Electron-Rich |
| Steric Hindrance | High (Remote N1-bulk) | Low | Low | Low |
| Catalyst Stability | High (N1 blocked from coordination) | High | High | Low (N-H coordinates metal) |
| Solubility Profile | Lipophilic (Requires organic co-solvent) | Moderate | Amphiphilic | Polar/H-bond donor |
Detailed Analysis of Reaction Scenarios
Scenario A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC "Click" chemistry, the rate-determining step is often the formation of the copper(I)-acetylide intermediate.
-
TBEP vs. PA: Phenylacetylene reacts rapidly because the phenyl ring stabilizes the acetylide anion. TBEP, being more electron-rich, has a less acidic terminal proton (
vs for PA), resulting in a slower (initial rate). -
TBEP vs. MEP: The tert-butyl group of TBEP does not sterically hinder the C4-alkyne directly. However, it alters the solvation shell. In aqueous buffers, MEP reacts faster due to better solubility. In organic media (DCM/Tol), rates are comparable.
Scenario B: Sonogashira Coupling
-
The "Protective" Effect: The primary advantage of TBEP over the unprotected EP is the tert-butyl group. Unprotected pyrazoles (EP) act as bidentate ligands, sequestering Pd/Cu catalysts and stalling the cycle. TBEP prevents this N1-coordination, allowing the reaction to proceed with kinetics similar to standard aryl alkynes.
Mechanistic Causality & Pathways
The kinetic behavior of TBEP is governed by the interplay between the Catalytic Cycle and Off-Cycle Equilibria (Catalyst Trapping).
Diagram 1: CuAAC Catalytic Cycle & Pyrazole Interference Points
This diagram illustrates the standard CuAAC cycle and where the pyrazole nitrogen can theoretically interfere (Off-Cycle).
Caption: The CuAAC cycle for TBEP. Note the "Slow Step" at acetylide formation due to pyrazole electronics. The "Off-Cycle Trap" is blocked by the tert-butyl group in TBEP, unlike in unprotected analogs.
Experimental Protocols for Kinetic Studies
To validate the kinetic profile of TBEP in your specific drug discovery workflow, use Reaction Progress Kinetic Analysis (RPKA) . This method is superior to "initial rates" as it captures catalyst deactivation and product inhibition.
Protocol A: In-Situ IR Monitoring (CuAAC)
Objective: Determine the reaction order and rate constant (
Materials:
-
Substrate: TBEP (1.0 equiv)
-
Reactant: Benzyl Azide (1.2 equiv)
-
Catalyst: Cu(MeCN)
PF (1 mol%) / TBTA (1 mol%) -
Solvent: DCM (Anhydrous) – Chosen for TBEP solubility
Workflow:
-
Baseline: Initialize the ReactIR or equivalent probe in pure DCM solvent.
-
Stock Solution: Dissolve TBEP (0.5 M final) and Benzyl Azide in DCM. Add to the reactor.
-
Trace Identification: Locate the characteristic alkyne C≡C stretch (
2100-2250 cm ) and Azide -N stretch ( 2090 cm ). Note: These peaks may overlap; use second-derivative processing if necessary. -
Initiation: Inject the pre-mixed Catalyst/Ligand solution.
-
Data Acquisition: Collect spectra every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Apply Guggenheim analysis or fit to Second-Order Integrated Rate Law:
Protocol B: HPLC Time-Point Assay (Sonogashira)
Objective: Compare conversion efficiency of TBEP vs. MEP.
-
Setup: Prepare 4 mL vials with septum caps.
-
Conditions: Aryl Iodide (1.0 eq), Alkyne (TBEP or MEP, 1.1 eq), Pd(PPh
) Cl (2 mol%), CuI (1 mol%), Et N (3.0 eq) in THF. -
Sampling:
-
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
Quench: Aliquot 50 µL into 500 µL MeOH/H
O (containing 0.1% Formic Acid) to stop the reaction immediately.
-
-
Quantification: Use UV-Vis detection at 254 nm.
-
Critical: Calculate Response Factors (RF) for TBEP and the Product beforehand, as the pyrazole chromophore changes significantly upon coupling.
-
Workflow Visualization
Diagram 2: Kinetic Data Acquisition Workflow
This flowchart guides the researcher through the decision-making process for selecting the correct kinetic method.
Caption: Decision tree for selecting the appropriate analytical technique based on the physicochemical properties of TBEP.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects. Chemical Society Reviews, 39(4), 1302-1315.
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
- Li, H., et al. (2018). Steric and Electronic Effects in the Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of Organic Chemistry. (General reference for pyrazole electronics in Click chemistry).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
BenchChem Technical Division. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
A Comparative Guide to the Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole for Advanced Research
For researchers and professionals in the field of drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. The 1-tert-butyl-4-ethynyl-1H-pyrazole, in particular, is a valuable building block, offering a sterically hindered N-tert-butyl group that can enhance metabolic stability and a terminal alkyne ready for further elaboration via click chemistry or other coupling reactions. The selection of a synthetic route to this key intermediate is a critical decision that directly impacts overall efficiency, scalability, and cost.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining 1-tert-butyl-4-ethynyl-1H-pyrazole, supported by experimental data and mechanistic insights to inform your selection process.
Route 1: A Linear, Three-Step Approach via Halogenation and Sonogashira Coupling
This classical and well-established route is a reliable method that proceeds through a readily accessible 4-iodopyrazole intermediate. The synthesis is broken down into three distinct steps: formation of the N-substituted pyrazole core, regioselective iodination at the C4 position, and subsequent introduction of the ethynyl moiety via a palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of 1-tert-butyl-1H-pyrazole
The synthesis of the pyrazole ring is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[1] For this route, tert-butylhydrazine hydrochloride is reacted with a suitable three-carbon synthon. The bulky tert-butyl group can play a crucial role in directing the regioselectivity of the initial condensation, which is a common challenge in pyrazole synthesis with unsymmetrical precursors.
Step 2: Regioselective Iodination to 1-tert-butyl-4-iodo-1H-pyrazole
With the pyrazole core constructed, the next step is the introduction of a halogen at the C4 position to facilitate the subsequent cross-coupling. Electrophilic iodination is a common and effective method.[2] While various iodinating agents exist, a combination of molecular iodine (I₂) with a mild oxidant like Ceric Ammonium Nitrate (CAN) in acetonitrile has been shown to be highly effective for the regioselective iodination of pyrazoles at the C4 position.[3] This method avoids the often harsher conditions or the use of strong bases required for other halogenation strategies.[3]
Step 3: Sonogashira Coupling to yield 1-tert-butyl-4-ethynyl-1H-pyrazole
The final step is a Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] In this case, the 1-tert-butyl-4-iodo-1H-pyrazole is coupled with a protected alkyne, typically trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) cocatalyst, and a suitable base.[5] The use of TMSA is advantageous as it is a liquid and easier to handle than acetylene gas, and it prevents over-coupling. The trimethylsilyl protecting group is then cleaved under mild conditions to afford the terminal alkyne.[6]
Experimental Protocols for Route 1
Step 1: Synthesis of 1-tert-butyl-1H-pyrazole (General Procedure based on Knorr Pyrazole Synthesis[1])
-
To a solution of tert-butylhydrazine hydrochloride (1.0 equiv.) in ethanol, add sodium ethoxide (1.0 equiv.) and stir for 30 minutes at room temperature.
-
Add 1,1,3,3-tetramethoxypropane (1.0 equiv.) to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl-1H-pyrazole.
Step 2: Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole (Adapted from CAN-mediated iodination[3])
-
Dissolve 1-tert-butyl-1H-pyrazole (1.0 equiv.) in acetonitrile.
-
Add Ceric Ammonium Nitrate (CAN) (1.1 equiv.) and elemental iodine (1.3 equiv.) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-4-iodo-1H-pyrazole.
Step 3: Synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole (Adapted from Sonogashira coupling and TMS deprotection[5][6])
-
To a solution of 1-tert-butyl-4-iodo-1H-pyrazole (1.0 equiv.) in a suitable solvent such as THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).
-
Add trimethylsilylacetylene (1.5 equiv.) and a base such as triethylamine or diisopropylamine (3.0 equiv.).
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude trimethylsilyl-protected pyrazole by column chromatography.
-
Dissolve the purified intermediate in acetonitrile, add a small amount of water, and then add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.).[6]
-
Stir the mixture at 60 °C for 40 minutes.
-
After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield 1-tert-butyl-4-ethynyl-1H-pyrazole.
Route 2: A Convergent Approach via 1,3-Dipolar Cycloaddition
A more modern and convergent strategy for the synthesis of polysubstituted pyrazoles is the 1,3-dipolar cycloaddition reaction.[7] This approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For the synthesis of the target molecule, a diazo compound can be reacted in situ with an appropriately substituted alkyne. This method has the potential to construct the substituted pyrazole ring in a single step, offering significant advantages in terms of step economy.
Mechanistic Rationale
In this proposed route, a diazo compound, generated in situ from a suitable precursor like a tosylhydrazone, acts as the 1,3-dipole. This reacts with a dipolarophile, which in this case would be a tert-butyl-substituted alkyne, to form the pyrazole ring directly. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. While this approach is highly attractive, the synthesis of the required substituted alkyne precursor must also be considered in the overall efficiency of the route.
Proposed Experimental Protocol for Route 2 (Conceptual, based on 1,3-dipolar cycloaddition principles[9][10])
Step 1: Synthesis of 3,3-dimethylbut-1-yn-1-yltrimethylsilane
-
React tert-butylacetylene with n-butyllithium in THF at -78 °C to form the lithium acetylide.
-
Quench the reaction with trimethylsilyl chloride to yield the TMS-protected alkyne.
Step 2: 1,3-Dipolar Cycloaddition
-
Generate a diazo compound in situ, for example, from the reaction of ethyl diazoacetate with a suitable reagent to remove the ester group and form diazomethane, or by using a tosylhydrazone salt as a diazo precursor.[7]
-
React the in situ generated diazo compound with the TMS-protected tert-butyl alkyne from Step 1. The reaction conditions may require heating or the use of a catalyst to promote the cycloaddition.
-
The cycloaddition should yield the TMS-protected 1-tert-butyl-4-ethynyl-1H-pyrazole.
Step 3: Deprotection
-
Cleave the trimethylsilyl group using a mild base such as DBU, as described in Route 1, Step 3.[6]
Comparative Analysis
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Cycloaddition |
| Overall Strategy | Linear, three-step synthesis | Convergent, potentially fewer steps |
| Key Intermediates | 1-tert-butyl-1H-pyrazole, 1-tert-butyl-4-iodo-1H-pyrazole | Substituted alkyne, in situ generated diazo compound |
| Starting Materials | Readily available (tert-butylhydrazine, 1,1,3,3-tetramethoxypropane, I₂, CAN, TMSA) | May require synthesis of specialized precursors (e.g., substituted alkyne) |
| Regioselectivity | Generally well-controlled at each step | Can be a challenge in the cycloaddition step, potentially leading to isomeric mixtures |
| Scalability | Each step is generally scalable | In situ generation of diazo compounds can pose safety and scalability challenges |
| Overall Yield | Moderate to good, but cumulative over three steps | Potentially higher if the cycloaddition is efficient |
| Versatility | The 4-iodopyrazole intermediate is a versatile building block for other functionalizations | The route is highly specific to the target molecule |
Visualization of Synthetic Workflows
Caption: Workflow for the linear synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole (Route 1).
Caption: Conceptual workflow for the convergent synthesis via 1,3-dipolar cycloaddition (Route 2).
Conclusion and Recommendations
The choice between these two synthetic routes will ultimately depend on the specific needs and capabilities of the research team.
Route 1 (Linear Synthesis) is the more traditional, robust, and well-documented approach. Its primary advantages are the reliability of each step and the use of readily available starting materials. The key intermediate, 1-tert-butyl-4-iodo-1H-pyrazole, is also a versatile building block for the synthesis of other C4-functionalized pyrazoles, adding to the overall value of this route. This pathway is recommended for researchers seeking a reliable, scalable, and well-precedented method.
Route 2 (Convergent Cycloaddition) represents a more modern and potentially more efficient strategy in terms of step economy. However, it comes with its own set of challenges, including the potential need to synthesize a specialized alkyne precursor and the safety and scalability concerns associated with the in situ generation of diazo compounds. The regioselectivity of the cycloaddition step may also require significant optimization. This route is more suited for research groups with expertise in cycloaddition chemistry who are looking to develop novel and more direct synthetic methodologies.
For most applications, particularly in the context of drug development where reliability and scalability are paramount, Route 1 offers a more practical and lower-risk approach to obtaining 1-tert-butyl-4-ethynyl-1H-pyrazole.
References
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Semantic Scholar. The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. Available at: [Link]
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Regio-specific synthesis of new 1-(tert-butyl). (2017). Tetrahedron Letters. Available at: [Link]
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Organic Syntheses. 4. Available at: [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett. Available at: [Link]
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Six Chongqing Chemdad Co., Ltd. tert-Butylhydrazine hydrochloride. Available at: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). ChemistrySelect. Available at: [Link]
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Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (2013). Chemical Communications. Available at: [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). MDPI. Available at: [Link]
-
Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]
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Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. (2024). Organic Letters. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Direct Site‐Selective Difunctionalization of Pyrazoles. (2024). Chemistry – A European Journal. Available at: [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Available at: [Link]
-
SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. Available at: [Link]
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Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Synlett. Available at: [Link]
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Fulmer, D. A., et al. (2009). Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry. Available at: [Link]
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2019). ChemistrySelect. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Available at: [Link]
-
Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. (2003). Molecules. Available at: [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (2002). Molecules. Available at: [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances. Available at: [Link]
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assessing the specificity of 1-tert-butyl-4-ethynyl-1H-pyrazole labeling
Publish Comparison Guide: Assessing the Specificity of 1-tert-butyl-4-ethynyl-1H-pyrazole Labeling
Executive Summary: The Nature of the Probe
1-tert-butyl-4-ethynyl-1H-pyrazole is a specialized chemical probe designed primarily for the Activity-Based Protein Profiling (ABPP) of heme-dependent enzymes, specifically Cytochrome P450s (e.g., CYP2E1) . Unlike generic alkylating agents (like iodoacetamide-alkyne) that label cysteine residues based on nucleophilicity, this probe functions as a Mechanism-Based Inactivator (MBI) or "suicide substrate."
-
The "Warhead": The ethynyl (alkyne) group is metabolically stable until activated by the high-valent heme-iron-oxo species (Compound I) in the P450 active site. This converts the alkyne into a reactive ketene or radical intermediate that covalently modifies the heme or the protein backbone.
-
The "Scaffold": The 1-tert-butyl-pyrazole core provides steric complementarity to the hydrophobic active sites of specific P450 isoforms (notably CYP2E1, a target for pyrazole inhibitors).
-
The "Handle": The alkyne also serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter tags (e.g., rhodamine-azide or biotin-azide).
Critical Specificity Challenge: Because the pyrazole core is a fragment-like scaffold, it may exhibit off-target binding to other heme proteins or hydrophobic pockets. Validating its specificity requires distinguishing between mechanism-based labeling (specific) and non-specific hydrophobic adsorption or background click reactivity.
Mechanism of Action & Labeling Logic
To assess specificity, one must understand the labeling event. The probe does not label passively; it requires catalytic turnover.
Figure 1: Mechanism-based labeling workflow. Note that specificity is determined at the "Metabolic Activation" step; without NADPH, no labeling should occur.
Comparative Analysis: Specificity vs. Alternatives
When selecting this probe, compare its performance characteristics against standard alternatives.
| Feature | 1-tert-butyl-4-ethynyl-1H-pyrazole | Generic Alkyne (e.g., Propargyl amine) | Iodoacetamide-Alkyne (IA-alkyne) |
| Labeling Mechanism | Metabolic Activation (Suicide) | Passive / Low Reactivity | Nucleophilic Attack (Cysteine) |
| Primary Target | Cytochrome P450s (CYP2E1) | Non-specific / Weak | Cysteine Proteases / General Cysteines |
| Specificity Factor | High (Requires active site turnover) | Low (Requires high conc.) | Low (Labels all accessible Cys) |
| NADPH Dependence | Strictly Required | Independent | Independent |
| Major Artifact | Heme destruction (loss of signal) | Non-specific hydrophobic binding | Over-labeling of abundant proteins |
Protocol: Validating Specificity (The Self-Validating System)
To claim specificity, you must perform the following four control experiments. If the probe fails any of these, the labeling is considered non-specific.
Experiment A: The NADPH Dependency Test (Metabolic Control)
-
Rationale: As a mechanism-based inactivator, the ethynyl group is inert without catalytic turnover.
-
Protocol:
-
Prepare liver microsomes or recombinant P450 (1 mg/mL protein).
-
Sample 1: Probe (10 µM) + Microsomes + NADPH (1 mM) .
-
Sample 2 (Control): Probe (10 µM) + Microsomes + Buffer (No NADPH) .
-
Incubate 30 min at 37°C.
-
Perform CuAAC with Rhodamine-Azide.
-
-
Success Criteria: Strong fluorescent band in Sample 1; No band in Sample 2.
Experiment B: Competitive Profiling (Active Site Confirmation)
-
Rationale: If the labeling occurs at the active site, a structural analog (without the alkyne) should block it.
-
Protocol:
-
Pre-incubate microsomes with 4-Methylpyrazole or Fomepizole (classic CYP2E1 inhibitors) at 10x concentration (100 µM) for 15 min.
-
Add 1-tert-butyl-4-ethynyl-1H-pyrazole (10 µM) and NADPH.
-
Incubate 30 min.
-
-
Success Criteria: >80% reduction in fluorescence intensity compared to vehicle control.
Experiment C: Heat Denaturation (Folding Control)
-
Rationale: Metabolic activation requires a folded, functional enzyme.
-
Protocol:
-
Heat microsomes to 95°C for 5 min (denature proteins).
-
Cool to RT, then add Probe + NADPH.
-
-
Success Criteria: Complete loss of labeling. (If labeling persists, it indicates non-specific alkylation or hydrophobic sticking).
Experiment D: The "No-Click" Background Check
-
Rationale: Pyrazoles are hydrophobic. They may stick to albumin or membranes and fluoresce if not washed, or the click reagents may bind non-specifically.
-
Protocol:
-
Incubate Probe + Microsomes + NADPH.
-
Click Reaction: Add Azide-Tag but OMIT Copper (CuSO4) .
-
-
Success Criteria: No signal. (Signal here indicates the Azide-Tag is binding non-specifically or the probe is naturally fluorescent).
Data Analysis & Interpretation
Use the following decision matrix to interpret your gel or Mass Spec results.
| Observation | Interpretation | Action Required |
| Signal only with NADPH | Specific Mechanism-Based Labeling | Proceed to target ID (MS). |
| Signal +/- NADPH | Non-specific alkylation | Reduce probe concentration; check pH. |
| Signal in Heat Control | Hydrophobic aggregation | Add 0.1% Triton X-100 to wash steps. |
| Signal blocked by Inhibitor | Active-site specific | Validated. |
| Signal NOT blocked by Inhibitor | Allosteric or Off-target binding | Test inhibitors for other P450 isoforms. |
Advanced Workflow: Mass Spectrometry Identification
For definitive proof, you must map the modification site.
Figure 2: LC-MS/MS workflow for identifying the specific residue labeled by the pyrazole probe.
Key MS Parameter: Look for a mass shift corresponding to the probe molecular weight (minus leaving groups, if any). For ethynyl probes, this is often a simple addition of the probe mass to the heme or a specific Threonine/Serine in the active site.
References
-
Ortiz de Montellano, P. R. (2018). Mechanism-based inactivation of cytochrome P450 enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
-
Hollenberg, P. F., et al. (2008).[1] Mechanism-based inactivation of cytochrome P450s: structure-function relationships. Drug Metabolism Reviews, 40(4), 661-716. Link
-
Lieber, C. S. (1997). Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews, 77(2), 517-544. (Establishes Pyrazoles as CYP2E1 ligands). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
